1,3-Benzothiazole-4-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-benzothiazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO2S2/c8-13(10,11)6-3-1-2-5-7(6)9-4-12-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHKZUNYBBKBDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565961 | |
| Record name | 1,3-Benzothiazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149575-65-5 | |
| Record name | 1,3-Benzothiazole-4-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-benzothiazole-4-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,3-Benzothiazole-4-sulfonyl Chloride
CAS Number: 149575-65-5
This technical guide provides a comprehensive overview of 1,3-Benzothiazole-4-sulfonyl chloride, a key intermediate in the synthesis of biologically active compounds. This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, physicochemical data, and insights into its application in medicinal chemistry.
Chemical and Physical Properties
This compound is a heterocyclic compound featuring a fused benzene and thiazole ring system, with a sulfonyl chloride group at the 4-position. This reactive functional group makes it a valuable building block for the synthesis of a variety of sulfonamide derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 149575-65-5 | [1][2] |
| Molecular Formula | C₇H₄ClNO₂S₂ | [1][2][3] |
| Molecular Weight | 233.70 g/mol | [1][2][3] |
| Alternate Names | 4-Benzothiazolesulfonyl Chloride | [1][2] |
| Appearance | Not explicitly stated, likely a solid | |
| Solubility | The parent compound, 1,3-benzothiazole, is soluble in organic solvents like ethanol, methanol, and DMSO, with limited solubility in water.[4] The sulfonyl chloride derivative is expected to be reactive with protic solvents. |
Synthesis and Spectral Data
The synthesis of this compound is a critical process for its utilization as a chemical intermediate. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patented synthetic route.[3]
Materials:
-
Benzo[d]thiazole
-
Chlorosulfonic acid
-
Ethyl acetate (EtOAc)
-
Petroleum ether (PE)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Brine
Procedure:
-
At 0°C, slowly add Benzo[d]thiazole (1 g, 7.45 mmol) dropwise to chlorosulfonic acid (5.5 mmol).
-
After the addition is complete, stir the mixture at room temperature for 30 minutes.
-
Heat the mixture to 105°C and continue stirring overnight.
-
Cool the resulting mixture to -10°C and slowly quench by pouring it onto crushed ice.
-
Extract the mixture with ethyl acetate (2 x 100 mL).
-
Combine the organic phases and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using 15% petroleum ether in ethyl acetate to yield this compound.[3]
Yield: 218 mg[3]
Spectral Data
The synthesized compound can be characterized by the following spectral data:
Table 2: Spectral Data for this compound
| Spectrum | Data | Reference |
| ¹H NMR (CHLOROFORM-d) | δ: 9.41 (s, 1H), 8.41 (dd, J = 8.1, 1.0 Hz, 1H), 8.29 (dd, J = 7.7, 1.1 Hz, 1H), 7.68 (t, J = 7.9 Hz, 1H) | [3] |
| LC-MS | m/z 234.7 (M+H)⁺ | [3] |
Biological Significance and Applications in Drug Discovery
While direct biological activity data for this compound is not extensively available, its core structure, benzothiazole, is a well-established pharmacophore in medicinal chemistry. Benzothiazole derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The sulfonyl chloride group of the title compound serves as a reactive handle to synthesize sulfonamide derivatives, which are a prominent class of therapeutic agents.
Role as a Synthetic Intermediate for Biologically Active Molecules
This compound is primarily utilized as a precursor for the synthesis of various benzothiazole-based sulfonamides. These derivatives have shown significant potential as inhibitors of key biological targets.
dot
Caption: Synthetic utility of this compound.
Benzothiazole Sulfonamides as Enzyme Inhibitors
Derivatives of benzothiazole sulfonamides have been extensively studied as inhibitors of various enzymes, highlighting the therapeutic potential of compounds synthesized from this compound.
3.2.1. Carbonic Anhydrase Inhibitors
Benzothiazole-6-sulfonamide derivatives have been synthesized and evaluated as potent inhibitors of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII.[5] These enzymes are involved in various physiological and pathological processes, including pH regulation, bone resorption, and tumorigenesis.
Table 3: Inhibition Data (Kᵢ in nM) of Representative Benzothiazole-6-sulfonamide Derivatives against Carbonic Anhydrase Isoforms
| Compound | hCA I | hCA II | hCA IX | hCA XII |
| Derivative 1 | 0.052 ± 0.022 | 0.025 ± 0.010 | - | - |
| Derivative 2 | 0.971 ± 0.280 | 0.682 ± 0.335 | - | - |
| Acetazolamide (Standard) | - | - | - | - |
| (Data for specific benzothiazole-6-sulfonamide derivatives as reported in the literature)[6][7] |
3.2.2. PI3K/AKT Signaling Pathway Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[8][9] Several studies have identified benzothiazole derivatives as potent inhibitors of this pathway.[8][10][11] A novel benzothiazole derivative, PB11, was found to induce apoptosis in human cancer cell lines by suppressing the PI3K/AKT signaling pathway.[8] Another study reported the design and synthesis of novel benzothiazole derivatives as selective PI3Kβ inhibitors.[9]
dot
Caption: Inhibition of the PI3K/AKT signaling pathway by benzothiazole derivatives.
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry. While direct biological data on this specific compound is limited, its utility as a synthetic intermediate for preparing a wide array of biologically active sulfonamide derivatives is well-documented. The demonstrated efficacy of these derivatives, particularly as enzyme inhibitors targeting pathways crucial in cancer and other diseases, underscores the importance of this compound in the development of novel therapeutics. Further research into the direct biological activities of this core compound and the expansion of its derivative library hold significant promise for future drug discovery efforts.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,3-Benzothiazole-4-sulfonyl chloride: Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1,3-Benzothiazole-4-sulfonyl chloride (CAS No. 149575-65-5). This versatile compound serves as a crucial building block in medicinal chemistry, particularly for the development of novel therapeutic agents.
Core Chemical and Physical Properties
This compound is a solid at room temperature with a molecular formula of C₇H₄ClNO₂S₂ and a molecular weight of 233.70 g/mol .[1][2] Key quantitative properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 149575-65-5 | [1][2] |
| Molecular Formula | C₇H₄ClNO₂S₂ | [1][2] |
| Molecular Weight | 233.70 g/mol | [1][2] |
| Melting Point | 108-109 °C | |
| Boiling Point | 376.977 °C at 760 mmHg | |
| Solubility | Soluble in acetone, chloroform, and ethyl acetate. | [1] |
Spectroscopic Data
The structural identity of this compound can be confirmed by various spectroscopic techniques.
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ 9.41 (s, 1H), 8.41 (dd, J = 8.1, 1.0 Hz, 1H), 8.29 (dd, J = 7.7, 1.1 Hz, 1H), 7.68 (t, J = 7.9 Hz, 1H) | [3] |
| LC-MS | m/z 234.7 (M+H)⁺ | [3] |
| FT-IR | Characteristic strong absorption bands are expected for the sulfonyl chloride group (SO₂) at approximately 1370-1380 cm⁻¹ and 1180-1190 cm⁻¹. | |
| ¹³C NMR | Characteristic peaks for the benzothiazole ring carbons and the carbon attached to the sulfonyl chloride group are expected. |
Synthesis and Experimental Protocol
A common and effective method for the synthesis of this compound involves the direct chlorosulfonation of 1,3-benzothiazole.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,3-Benzothiazole
-
Chlorosulfonic acid
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Crushed ice
Procedure:
-
To a flask cooled to 0 °C, add chlorosulfonic acid.
-
Slowly add 1,3-benzothiazole dropwise to the chlorosulfonic acid with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Heat the reaction mixture to 105 °C and stir overnight.
-
Cool the mixture to -10 °C and carefully quench the reaction by pouring it onto crushed ice.
-
Extract the aqueous mixture with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., 15% petroleum ether in ethyl acetate) to afford the pure this compound.[3]
Chemical Reactivity and Applications in Drug Development
The sulfonyl chloride moiety in this compound is a highly reactive electrophilic center, making it a valuable synthon for introducing the benzothiazole scaffold into various molecules.
Reactions with Nucleophiles
-
Amines: The most prominent reaction of this compound is its reaction with primary and secondary amines to form the corresponding sulfonamides. This reaction is fundamental in medicinal chemistry for the synthesis of a wide array of biologically active compounds. The benzothiazole sulfonamide scaffold is a well-established pharmacophore with diverse therapeutic applications.
-
Alcohols and Phenols: In the presence of a base, this compound reacts with alcohols and phenols to yield sulfonate esters. These derivatives can be explored for their own biological activities or used as intermediates in further synthetic transformations.
-
Thiols: Similarly, reaction with thiols affords thiosulfonates, further expanding the chemical space accessible from this versatile building block.
Role in Drug Discovery
Derivatives of this compound have shown significant promise in drug discovery, particularly as enzyme inhibitors.
Carbonic Anhydrase Inhibition: Benzothiazole sulfonamides are a well-known class of potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[3][4][5] Certain CA isoforms, such as CA IX, are overexpressed in various cancers and are associated with tumor progression and resistance to therapy.[4] By inhibiting these enzymes, benzothiazole sulfonamides can disrupt the pH regulation in the tumor microenvironment, leading to cancer cell death.
Kinase Inhibition: The benzothiazole scaffold is also a key feature in the design of various kinase inhibitors.[6] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By functionalizing the this compound core, novel derivatives can be synthesized and screened for their potential to inhibit specific kinases involved in cancer progression.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dry place, away from moisture and incompatible materials.
This technical guide provides a foundational understanding of the chemical properties and significance of this compound. Its versatile reactivity and the proven biological activity of its derivatives make it a compound of high interest for researchers and professionals in the field of drug discovery and development.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2007121154A2 - Substituted benzothiazole kinase inhibitors - Google Patents [patents.google.com]
In-Depth Technical Guide on the Structure Elucidation of 1,3-Benzothiazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 1,3-Benzothiazole-4-sulfonyl chloride, a key intermediate in synthetic organic chemistry. This document details the synthetic protocol and structural characterization based on spectroscopic data.
Chemical Structure and Properties
This compound is a heterocyclic compound with the molecular formula C₇H₄ClNO₂S₂.[1][2] Its structure consists of a benzothiazole ring system substituted with a sulfonyl chloride group at the 4-position.
| Property | Value |
| Molecular Formula | C₇H₄ClNO₂S₂ |
| Molecular Weight | 233.7 g/mol |
| CAS Number | 149575-65-5 |
Synthesis
The synthesis of this compound is achieved through the reaction of benzothiazole with chlorosulfonic acid.[1]
Experimental Protocol: Synthesis of this compound[1]
-
Reaction Setup: In a suitable reaction vessel, cool chlorosulfonic acid (5.5 mmol) to 0°C.
-
Addition of Reactant: Add benzothiazole (1 g, 7.45 mmol) dropwise to the cooled chlorosulfonic acid.
-
Reaction Conditions: After the addition is complete, stir the mixture at room temperature for 30 minutes. Subsequently, heat the mixture to 105°C and continue stirring overnight.
-
Work-up:
-
Cool the reaction mixture to -10°C.
-
Slowly quench the reaction by pouring it onto crushed ice.
-
Extract the resulting mixture with ethyl acetate (2 x 100 mL).
-
Wash the combined organic phases with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo.
-
-
Purification: Purify the crude product by column chromatography using 15% petroleum ether in ethyl acetate as the eluent to afford the title compound.
Structure Elucidation
The structure of the synthesized compound was confirmed using various spectroscopic techniques.
1H NMR Spectroscopy
The 1H NMR spectrum provides key information about the proton environment in the molecule.
Experimental Protocol: 1H NMR Spectroscopy
-
Instrument: Bruker Avance 400 or 500 spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Standard: Tetramethylsilane (TMS) as an internal standard.
-
Temperature: Room temperature.
1H NMR Data [1]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 9.41 | s | - | H-2 |
| 8.41 | dd | 8.1, 1.0 | H-5 or H-7 |
| 8.29 | dd | 7.7, 1.1 | H-5 or H-7 |
| 7.68 | t | 7.9 | H-6 |
The singlet at 9.41 ppm is characteristic of the proton at the 2-position of the benzothiazole ring. The downfield shifts of the aromatic protons are consistent with the presence of the electron-withdrawing sulfonyl chloride group.
13C NMR Spectroscopy
Predicted 13C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~155-160 |
| C-4 | ~140-145 |
| C-5 | ~125-130 |
| C-6 | ~128-132 |
| C-7 | ~122-127 |
| C-7a | ~150-155 |
| C-3a | ~135-140 |
Infrared (IR) Spectroscopy
Specific experimental IR data for this compound is not available in the provided search results. However, characteristic absorption bands can be predicted.
Predicted IR Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretching |
| ~1600, ~1470 | Aromatic C=C stretching |
| ~1370-1350 | Asymmetric SO₂ stretching |
| ~1180-1160 | Symmetric SO₂ stretching |
| ~800-750 | C-H out-of-plane bending |
Mass Spectrometry
Experimental Protocol: LC-MS
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
Mass Spectrometry Data [1]
| m/z | Assignment |
| 234.7 | [M+H]⁺ |
The observed mass-to-charge ratio of 234.7 in the positive ion mode corresponds to the protonated molecule [M+H]⁺, which is consistent with the calculated molecular weight of 233.7 g/mol .
Conclusion
The structure of this compound has been successfully elucidated through a combination of synthesis and spectroscopic analysis. The provided experimental protocols for its synthesis and characterization using 1H NMR and LC-MS confirm the proposed structure. While experimental 13C NMR and IR data were not found, predictions based on known spectroscopic trends for similar functional groups are consistent with the assigned structure. This guide serves as a valuable resource for chemists involved in the synthesis and characterization of novel heterocyclic compounds.
References
An In-depth Technical Guide to the Synthesis of 1,3-Benzothiazole-4-sulfonyl Chloride from Benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,3-benzothiazole-4-sulfonyl chloride from benzothiazole. The primary method detailed is the direct electrophilic chlorosulfonation, a fundamental reaction for introducing the sulfonyl chloride moiety onto the benzothiazole core. This document offers detailed experimental protocols, quantitative data, and process visualizations to support research and development in medicinal chemistry and materials science.
Reaction Overview and Mechanism
The synthesis of this compound is achieved through the electrophilic aromatic substitution of benzothiazole using chlorosulfonic acid (ClSO₃H). In this reaction, chlorosulfonic acid serves as both the solvent and the sulfonating agent. The reaction proceeds via the attack of the electron-rich benzene portion of the benzothiazole ring on the electrophilic sulfur atom of the reagent.
Sulfonation of benzothiazole is known to yield a mixture of isomers, with substitution at the 4-, 6-, and 7-positions being possible. However, the 4-isomer is reported to be the major product under certain conditions, accounting for as much as 70% of the resulting sulfonic acid mixture when sulfonated with oleum. The subsequent conversion to the sulfonyl chloride is typically achieved in the same pot. The overall transformation is a robust method for producing this key synthetic intermediate.
Figure 1. Synthesis of this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis.
Table 1: Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Role | Purity/Grade |
|---|---|---|---|---|
| 1,3-Benzothiazole | C₇H₅NS | 135.19 | Starting Material | ≥98% |
| Chlorosulfonic Acid | ClSO₃H | 116.52 | Reagent & Solvent | ≥99% |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction Solvent | Anhydrous |
| Petroleum Ether (PE) | N/A | N/A | Eluent | ACS Grade |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent | Anhydrous |
| Deionized Water | H₂O | 18.02 | Quenching/Washing | N/A |
| Crushed Ice | H₂O | 18.02 | Quenching | N/A |
Table 2: Reaction Conditions Summary
| Parameter | Value/Description | Reference |
|---|---|---|
| Stoichiometry (Benzothiazole:ClSO₃H) | 1 : ~10 molar excess | |
| Temperature Profile | 0°C (addition) → RT (0.5 h) → 105°C (heating) | |
| Reaction Time | Overnight (at 105°C) | |
| Workup Procedure | Quenching on ice, liquid-liquid extraction | |
| Purification Method | Silica gel column chromatography | |
| Eluent System | 15% Ethyl Acetate in Petroleum Ether |
| Yield | ~20% (based on reported masses) | |
Table 3: Product Characterization Data (CAS: 149575-65-5)
| Analysis | Data |
|---|---|
| Molecular Formula | C₇H₄ClNO₂S₂ |
| Molecular Weight | 233.70 g/mol |
| ¹H NMR (CDCl₃) | δ 9.41 (s, 1H), 8.41 (dd, J = 8.1, 1.0 Hz, 1H), 8.29 (dd, J = 7.7, 1.1 Hz, 1H), 7.68 (t, J = 7.9 Hz, 1H) |
| LC-MS (m/z) | 234.7 [M+H]⁺ |
Experimental Workflow Visualization
The logical flow of the experimental protocol is depicted below.
An In-depth Technical Guide on the Spectroscopic Data of 1,3-Benzothiazole-4-sulfonyl chloride
This technical guide provides a detailed overview of the available spectroscopic data for 1,3-Benzothiazole-4-sulfonyl chloride (CAS No. 149575-65-5).[1][2] The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document covers Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, presenting the data in a structured format with detailed experimental protocols.
Molecular Structure and Properties
-
Systematic Name: this compound
-
Alternate Name: 4-Benzothiazolesulfonyl Chloride[2]
Spectroscopic Data
The following sections present the available spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides insight into the proton environment of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 9.41 | s | - | 1H | H-2 (thiazole ring) |
| 8.41 | dd | 8.1, 1.0 | 1H | Aromatic H |
| 8.29 | dd | 7.7, 1.1 | 1H | Aromatic H |
| 7.68 | t | 7.9 | 1H | Aromatic H |
Solvent: Chloroform-d (CDCl₃)
Note: Specific ¹³C NMR data for this compound was not available in the searched literature. However, analysis of related benzothiazole structures suggests characteristic peaks for the aromatic and thiazole carbons.
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound.
Table 2: Mass Spectrometry Data for this compound [1]
| Ionization Method | m/z | Ion |
| LC-MS | 234.7 | [M+H]⁺ |
Infrared (IR) Spectroscopy
Note: A specific IR spectrum for this compound was not found in the provided search results. However, based on the functional groups present, the following characteristic absorption bands can be expected.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C=N (thiazole ring) | 1640 - 1550 | Stretching vibration |
| Aromatic C=C | 1600 - 1450 | Stretching vibrations |
| S=O (sulfonyl chloride) | 1385 - 1345 (asymmetric) | Stretching vibrations |
| 1180 - 1160 (symmetric) | ||
| C-H (aromatic) | 3100 - 3000 | Stretching vibration |
| S-Cl | 700 - 600 | Stretching vibration |
Experimental Protocols
Detailed experimental protocols for the acquisition of the cited data for this specific compound are not available. However, the following are general methodologies typically employed for spectroscopic analysis of similar heterocyclic compounds.
NMR Spectroscopy
A solution of the sample (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The spectra are recorded on a spectrometer, such as a Bruker Avance, operating at a frequency of 400 or 500 MHz for ¹H NMR.[3] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).
Mass Spectrometry
For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and injected into the LC system. The compound is separated on a C18 column and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for such analyses, and the data is collected in positive ion mode to observe the [M+H]⁺ peak.[1]
IR Spectroscopy
Infrared spectra are typically obtained using an FTIR spectrometer.[3] The sample can be prepared as a KBr pellet, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which allows for the analysis of the solid sample directly.[3] The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the characterization of a synthesized chemical compound using various spectroscopic techniques.
References
Navigating the Solubility of 1,3-Benzothiazole-4-sulfonyl Chloride: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the solubility of 1,3-Benzothiazole-4-sulfonyl chloride in organic solvents. Due to the limited availability of precise quantitative solubility data in peer-reviewed literature and chemical databases for this specific compound, this document provides available qualitative information for a closely related isomer and outlines a detailed, generic experimental protocol for determining solubility.
Solubility Profile of Benzothiazole Sulfonyl Chlorides
| Compound | Solvent | Solubility |
| 1,3-Benzothiazole-6-sulfonyl chloride | Acetone | Soluble[1] |
| Chloroform | Soluble[1] | |
| Ethyl Acetate | Soluble[1] |
This information suggests that polar aprotic solvents are likely candidates for dissolving benzothiazole sulfonyl chlorides. Researchers should consider these solvents as a starting point for solubility screening of this compound.
Experimental Protocol for Solubility Determination
To empower researchers to generate precise solubility data for this compound, a detailed methodology for a standard thermodynamic solubility assay is provided below. This protocol is a composite of established methods for determining the solubility of organic compounds.
Materials and Equipment:
-
This compound (solid)
-
A range of organic solvents (e.g., acetone, chloroform, ethyl acetate, acetonitrile, methanol, dichloromethane, toluene, hexane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique (e.g., UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to permit the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using a validated analytical method, such as HPLC, to generate a calibration curve.
-
Analyze the filtered supernatant from the saturated solution using the same analytical method.
-
If necessary, dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the filtered supernatant.
-
If a dilution was performed, account for the dilution factor to calculate the original concentration in the saturated solution.
-
The calculated concentration represents the thermodynamic solubility of this compound in the specific solvent at the experimental temperature. Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
This guide provides a foundational understanding and a practical framework for approaching the solubility of this compound. By following the outlined experimental protocol, researchers can generate the specific and reliable data necessary for their drug development and scientific research endeavors.
References
An In-depth Technical Guide to 1,3-Benzothiazole-4-sulfonyl Chloride: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Benzothiazole-4-sulfonyl chloride is a crucial heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its unique structural motif, combining the privileged benzothiazole scaffold with a reactive sulfonyl chloride group, makes it a valuable precursor for the synthesis of a diverse array of biologically active sulfonamides. This technical guide provides a comprehensive overview of the history, synthesis, physicochemical properties, and key applications of this important chemical entity. Detailed experimental protocols and visual diagrams of synthetic workflows are included to facilitate its practical application in a research and development setting.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole ring system, an amalgamation of a benzene and a thiazole ring, is a cornerstone in the field of medicinal chemistry.[1] Derivatives of this heterocyclic scaffold are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] The planarity of the benzothiazole system allows for effective interactions with biological targets, and its chemical versatility permits the introduction of various functional groups to modulate its pharmacokinetic and pharmacodynamic profiles. The introduction of a sulfonyl chloride group at the 4-position of the benzothiazole nucleus provides a reactive handle for the synthesis of sulfonamides, a class of compounds renowned for their therapeutic efficacy.[4]
Discovery and History
The precise historical account of the initial discovery of this compound is not prominently documented in early chemical literature. The parent benzothiazole molecule was first synthesized by A.W. Hofmann in 1879. However, the exploration of its various substituted derivatives, including the sulfonyl chlorides, gained momentum much later with the burgeoning field of medicinal chemistry. The synthesis of this compound, as detailed in contemporary patents, points to its modern utility as a key intermediate in the development of novel therapeutic agents. A notable synthesis was reported in a 2014 patent, highlighting its relevance in modern drug discovery programs.[5]
Physicochemical and Spectral Data
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives. The key data for this compound (CAS Number: 149575-65-5) are summarized in the table below.[6][7][8]
| Property | Value |
| Molecular Formula | C₇H₄ClNO₂S₂ |
| Molecular Weight | 233.70 g/mol |
| Appearance | Solid |
| Melting Point | 108-109 °C |
| Storage Temperature | 2-8 °C, Inert atmosphere |
| ¹H NMR (CDCl₃, δ) | 9.41 (s, 1H), 8.41 (dd, J = 8.1, 1.0 Hz, 1H), 8.29 (dd, J = 7.7, 1.1 Hz, 1H), 7.68 (t, J = 7.9 Hz, 1H) |
| LC-MS (m/z) | 234.7 (M+H)⁺ |
Synthesis of this compound
The preparation of this compound is most commonly achieved through the direct chlorosulfonation of 1,3-benzothiazole. This electrophilic substitution reaction introduces the sulfonyl chloride group onto the benzene ring of the benzothiazole nucleus.
Experimental Protocol: Chlorosulfonation of 1,3-Benzothiazole.[5]
Materials:
-
1,3-Benzothiazole
-
Chlorosulfonic acid
-
Ethyl acetate (EtOAc)
-
Petroleum ether (PE)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Crushed ice
Procedure:
-
To a flask cooled to 0°C, add chlorosulfonic acid (5.5 mmol).
-
Slowly add 1,3-benzothiazole (1 g, 7.45 mmol) dropwise to the chlorosulfonic acid.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to 105°C and stir overnight.
-
Cool the mixture to -10°C and slowly pour it onto crushed ice to quench the reaction.
-
Extract the aqueous mixture with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (15% EtOAc in PE) as the eluent to afford the title compound.
Yield: 218 mg.
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in the high reactivity of the sulfonyl chloride group towards nucleophiles, particularly primary and secondary amines. This reaction readily forms stable sulfonamide linkages, providing access to a wide range of derivatives for biological screening.
Synthesis of Benzothiazole-4-sulfonamides
The reaction of this compound with an amine is a cornerstone for generating libraries of potential drug candidates.
Application in the Development of Enzyme Inhibitors
Benzothiazole sulfonamides have emerged as potent inhibitors of various enzymes implicated in disease. While specific studies originating from this compound are not extensively detailed in publicly accessible literature, the broader class of benzothiazole sulfonamides has shown significant promise.
-
Carbonic Anhydrase Inhibitors: Benzothiazole sulfonamides have been investigated as inhibitors of carbonic anhydrases, which are involved in processes like pH regulation and tumorigenesis.[9][10]
-
Kinase Inhibitors: The benzothiazole scaffold is present in several kinase inhibitors, and the introduction of a sulfonamide moiety can modulate binding affinity and selectivity.[11]
-
Antiviral Agents: Novel benzothiazole sulfonamides have been identified as potent inhibitors of HIV-1 protease.[4]
The general workflow for the development of such inhibitors is outlined below.
Conclusion
This compound is a pivotal intermediate for the synthesis of novel benzothiazole-based sulfonamides with significant therapeutic potential. While its early history is not extensively documented, its contemporary application in medicinal chemistry is evident. This guide has provided a detailed overview of its synthesis, properties, and the logical workflow for its utilization in drug discovery. The straightforward synthesis of the core molecule and the facile derivatization of the sulfonyl chloride group ensure that this compound will remain a valuable tool for researchers and scientists in the ongoing quest for new and effective medicines.
References
- 1. Benzothiazole - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 149575-65-5 [chemicalbook.com]
- 8. Benzo[d]thiazole-4-sulfonyl chloride | 149575-65-5 [sigmaaldrich.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2007121154A2 - Substituted benzothiazole kinase inhibitors - Google Patents [patents.google.com]
A Technical Guide to the burgeoning Potential of Novel Benzothiazole Sulfonyl Chlorides in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a heterocyclic aromatic compound, has long been a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The introduction of a sulfonyl chloride moiety to this versatile nucleus gives rise to benzothiazole sulfonyl chlorides, highly reactive intermediates that serve as pivotal building blocks for a new generation of therapeutic candidates. This technical guide delves into the synthesis, potential applications, and experimental protocols associated with novel benzothiazole sulfonyl chloride derivatives, with a particular focus on their roles as enzyme inhibitors, anticancer agents, and antimicrobial compounds.
Core Applications and Mechanisms of Action
Benzothiazole sulfonyl chlorides are primarily utilized in the synthesis of sulfonamide derivatives. The reactive sulfonyl chloride group readily undergoes nucleophilic substitution with amines, enabling the facile introduction of the benzothiazole pharmacophore into a diverse array of molecular architectures.[2] This has led to the development of compounds with significant biological activities.
Enzyme Inhibition: Targeting Carbonic Anhydrases
A significant area of research has focused on benzothiazole sulfonamides as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.[3] Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and cancer.[4] Notably, certain benzothiazole sulfonamides have demonstrated potent inhibitory activity against tumor-associated CA isoforms IX and XII, which are involved in pH regulation and tumor progression in hypoxic cancer cells.[3]
Anticancer Activity: Inducing Apoptosis and Inhibiting Kinases
Novel benzothiazole derivatives have shown promising anticancer activity through various mechanisms. One key pathway involves the induction of apoptosis, or programmed cell death, in cancer cells. Studies have shown that certain benzothiazole derivatives can induce apoptosis by suppressing the PI3K/AKT signaling pathway, a critical cell survival pathway that is often hyperactivated in cancer.[5][6] By downregulating PI3K and AKT, these compounds can upregulate pro-apoptotic proteins like caspase-3 and cytochrome-c, leading to cancer cell death.[5] Furthermore, some benzothiazole-based compounds have been investigated as inhibitors of other kinases involved in cancer progression.[7]
Antimicrobial Activity: A Renewed Approach to Combatting Infections
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzothiazole sulfonamide derivatives have exhibited promising activity against a range of bacterial strains.[1][8][9][10] These compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria, with some demonstrating minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[1][8]
Data Presentation: Quantitative Analysis of Biological Activity
The following tables summarize the quantitative data for the biological activities of various novel benzothiazole sulfonamide derivatives.
Table 1: Carbonic Anhydrase Inhibition Data [2][3][11][12][13]
| Compound/Series | Target Isoform(s) | IC50 (µM) | Ki (nM) | Inhibition Type |
| Series 1 | hCA I | 0.062 - 0.706 | 52 - 971 | Competitive/Noncompetitive |
| hCA II | 0.046 - 0.682 | 25 - 682 | Competitive/Noncompetitive | |
| Series 8a-c | hCA I | - | 361.7 - 1205.3 | - |
| hCA II | - | 54.1 - 785.2 | - | |
| hCA IX | - | 31.5 - 65.3 | - | |
| hCA XII | - | 29.3 - 57.5 | - | |
| Series 10 | hCA I | - | 945.9 | - |
| hCA II | - | 458.3 | - | |
| hCA IX | - | 16.4 | - | |
| hCA XII | - | 51.2 | - | |
| Series 12 | hCA I | - | 61.5 | - |
| hCA II | - | 88.6 | - | |
| hCA IX | - | 44.2 | - | |
| hCA XII | - | 34.7 | - | |
| 2-aminobenzothiazole-6-sulfonamides | hCA II | - | 3.5 - 45.4 | - |
Table 2: Anticancer Activity Data [4][5][6][14][15]
| Compound/Series | Cancer Cell Line(s) | IC50 / GI50 (µM) |
| PB11 | U87 (Glioblastoma), HeLa (Cervical) | < 0.05 |
| Compound 4 | 60 human tumor cell lines | 0.683 - 4.66 |
| Compound 11 | PC-3 (Prostate) | 0.35 |
| DU145 (Prostate) | 0.62 | |
| Compound 6i | MCF-7 (Breast) | 78.8 |
| Compound 6e | HCT-116 (Colon) | 81.4 |
| PC3 (Prostate) | 90.6 | |
| Compound 5a | NCI-H460 (Lung), HepG2 (Liver), HCT-116 (Colon) | 3.14 - 4.20 |
| Compound 5d | NCI-H460 (Lung), HepG2 (Liver), HCT-116 (Colon) | 3.04 - 3.38 |
Table 3: Antimicrobial Activity Data [1][8][9][10]
| Compound/Series | Bacterial Strain(s) | MIC (µg/mL) |
| Compound 66c | P. aeruginosa, S. aureus, E. coli | 3.1 - 6.2 |
| Compounds 144a, 144b, 144c | Various bacterial strains | 2.34 - 18.75 |
| Compound 83a | E. faecalis | 8 |
| Compounds 83b, 83c | S. aureus | 8 |
| Sulfanilamides | Gram-positive bacteria | 0.3 - 100 |
| Compound A07 | S. aureus, E. coli, S. typhi, K. pneumoniae | 3.91 - 15.6 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative benzothiazole sulfonamide and a common assay for evaluating its anticancer activity.
Synthesis of N-(4-sulfamoylphenyl)benzo[d]thiazol-2-amine
-
Synthesis of 2-aminobenzothiazole: A mixture of the appropriately substituted aniline and potassium thiocyanate in glacial acetic acid is treated with a solution of bromine in glacial acetic acid, added dropwise with stirring while maintaining the temperature below 10°C. The reaction mixture is stirred for an additional period, and the resulting solid is filtered, washed with acetic acid, and then with water. The crude product is then treated with a solution of sodium bisulfite to remove excess bromine, filtered, washed with water, and dried. Recrystallization from a suitable solvent such as ethanol yields the purified 2-aminobenzothiazole.
-
Sulfonylation: To a solution of the synthesized 2-aminobenzothiazole in pyridine, 4-acetamidobenzenesulfonyl chloride is added portion-wise at 0°C. The reaction mixture is stirred at room temperature for several hours. Upon completion, the mixture is poured into ice-water, and the precipitated solid is filtered, washed with water, and dried.
-
Deacetylation: The resulting acetamido compound is hydrolyzed by refluxing with aqueous sodium hydroxide. After cooling, the solution is neutralized with dilute hydrochloric acid to precipitate the final sulfonamide product. The product is then filtered, washed with water, and recrystallized from an appropriate solvent to yield the pure N-(4-sulfamoylphenyl)benzo[d]thiazol-2-amine.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The benzothiazole sulfonamide derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the applications of novel benzothiazole sulfonyl chlorides.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07810A [pubs.rsc.org]
- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Theoretical Insights into the Reactivity of 1,3-Benzothiazole-4-sulfonyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical underpinnings of 1,3-Benzothiazole-4-sulfonyl chloride's reactivity. By leveraging computational chemistry principles and examining available experimental data, this document aims to offer a comprehensive resource for professionals engaged in drug discovery and organic synthesis.
Introduction
1,3-Benzothiazole and its derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] The introduction of a sulfonyl chloride group at the 4-position of the benzothiazole nucleus creates a highly reactive electrophilic center, making this compound a versatile intermediate for the synthesis of novel sulfonamide derivatives with potential therapeutic applications.[3] Understanding the theoretical aspects of its reactivity is paramount for designing efficient synthetic routes and predicting its behavior in various chemical environments. This guide will delve into the synthesis, experimental data, and, most importantly, the theoretical studies that illuminate the reactivity of this compound.
Synthesis of this compound
The primary synthetic route to this compound involves the direct chlorosulfonation of 1,3-benzothiazole.
Experimental Protocol
Reaction: Chlorosulfonation of Benzothiazole[4]
-
Reactants:
-
Benzothiazole
-
Chlorosulfonic acid
-
-
Procedure:
-
Benzothiazole is added dropwise to chlorosulfonic acid at 0°C.
-
The mixture is stirred at room temperature for 30 minutes.
-
The reaction is then heated to 105°C and stirred overnight.
-
After cooling to -10°C, the mixture is carefully quenched by pouring it onto crushed ice.
-
The product is extracted with ethyl acetate.
-
The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum.
-
The crude product is purified by column chromatography.
-
Theoretical Reactivity Studies
While specific computational studies on this compound are not extensively documented, the reactivity of the benzothiazole scaffold and related sulfonyl chlorides has been investigated using Density Functional Theory (DFT).[5][6][7] These studies provide a framework for understanding the electronic properties and reactivity of the target molecule.
Computational Methods
Theoretical analyses of benzothiazole derivatives are often performed using DFT with functionals such as B3LYP and basis sets like 6-31G+ (d, p).[4][8] Such calculations can provide valuable insights into the molecular structure, electronic distribution, and reactivity. Key analyses include:
-
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution on a molecule and identify electrophilic and nucleophilic sites.[4][8]
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO indicates the site of nucleophilicity, while the LUMO indicates the site of electrophilicity.[9][10]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding charge delocalization and hyperconjugative interactions within the molecule.[4][11]
Electronic Properties and Reactivity Descriptors
The reactivity of this compound is primarily dictated by the electrophilic nature of the sulfonyl chloride group. The benzothiazole ring, being an electron-withdrawing system, further enhances the electrophilicity of the sulfur atom.
Based on general principles of organic chemistry and computational studies of similar molecules, the following can be inferred:
-
Molecular Electrostatic Potential (MEP): The MEP of this compound is expected to show a significant region of positive electrostatic potential around the sulfur atom of the sulfonyl chloride group. This indicates a high susceptibility to nucleophilic attack at this position. The nitrogen atom of the thiazole ring would likely exhibit a region of negative potential, making it a potential site for protonation or coordination.[12]
-
Frontier Molecular Orbitals (FUMO): The LUMO is predicted to be predominantly localized on the sulfonyl chloride moiety, particularly on the sulfur atom and the S-Cl bond. This localization signifies that the initial interaction with a nucleophile's HOMO will occur at the sulfonyl chloride group. The HOMO is likely to be distributed over the benzothiazole ring system.
-
Reactivity: The primary mode of reactivity for this compound is nucleophilic substitution at the sulfonyl group. It will readily react with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form the corresponding sulfonamides, sulfonate esters, and thioesters, respectively. The chlorine atom acts as a good leaving group in these reactions.
Experimental Data
The following table summarizes the available experimental data for this compound.
| Property | Data | Reference |
| Molecular Formula | C₇H₄ClNO₂S₂ | [4][13] |
| Molecular Weight | 233.7 g/mol | [4][13] |
| CAS Number | 149575-65-5 | [4][13] |
| ¹H NMR (CDCl₃) | δ: 9.41 (s, 1H), 8.41 (dd, J = 8.1, 1.0 Hz, 1H), 8.29 (dd, J = 7.7, 1.1 Hz, 1H), 7.68 (t, J = 7.9 Hz, 1H) | [4] |
| LC-MS | m/z 234.7 (M+H)⁺ | [4] |
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]
- 5. DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. north-journal-of-basic-and-applied-sciences.nbu.edu.sa [north-journal-of-basic-and-applied-sciences.nbu.edu.sa]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scirp.org [scirp.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scbt.com [scbt.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Sulfonamides using 1,3-Benzothiazole-4-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of a diverse range of N-substituted sulfonamides employing 1,3-benzothiazole-4-sulfonyl chloride as the key building block. The benzothiazole sulfonamide scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a variety of biological activities, including potent inhibition of carbonic anhydrase, which is implicated in several pathologies such as cancer.
Overview and Rationale
The synthesis of sulfonamides is a cornerstone of medicinal chemistry. The protocol outlined herein focuses on the use of this compound, a versatile reagent that allows for the introduction of the benzothiazole moiety into a wide array of molecules. The general synthetic strategy involves the reaction of this compound with various primary and secondary amines, both aliphatic and aromatic, to yield the corresponding N-substituted sulfonamides.
Key Advantages of this Protocol:
-
Versatility: Applicable to a wide range of amine nucleophiles.
-
Efficiency: Generally proceeds with good to excellent yields.
-
Access to Novel Chemical Space: Provides a route to novel benzothiazole-containing compounds with potential therapeutic applications.
Experimental Protocols
Synthesis of this compound (1)
This protocol describes the preparation of the key starting material from commercially available benzothiazole.
Reaction Scheme:
Materials:
-
Benzothiazole
-
Chlorosulfonic acid
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Crushed ice
Procedure:
-
To a flask cooled to 0 °C, add chlorosulfonic acid.
-
Slowly add benzothiazole dropwise to the stirred chlorosulfonic acid, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Heat the reaction mixture to 105 °C and stir overnight.
-
Cool the mixture to -10 °C and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous mixture with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound (1).
Characterization Data for (1):
-
¹H NMR (CDCl₃): δ 9.41 (s, 1H), 8.41 (dd, J = 8.1, 1.0 Hz, 1H), 8.29 (dd, J = 7.7, 1.1 Hz, 1H), 7.68 (t, J = 7.9 Hz, 1H).[1]
-
LC-MS: m/z 234.7 (M+H)⁺.[1]
General Protocol for the Synthesis of N-Substituted 1,3-Benzothiazole-4-sulfonamides (2a-d)
This general procedure describes the reaction of this compound with various amines.
Reaction Scheme:
Materials:
-
This compound (1)
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine, piperidine, morpholine)
-
Pyridine or Triethylamine (as base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the desired amine (1.2 equivalents) in the chosen solvent in a round-bottom flask.
-
Add the base (1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1) (1.0 equivalent) in the same solvent.
-
Add the solution of the sulfonyl chloride dropwise to the amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent.
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired N-substituted 1,3-benzothiazole-4-sulfonamide.
Data Presentation
The following tables summarize representative data for the synthesis of various N-substituted 1,3-benzothiazole-4-sulfonamides.
Table 1: Synthesis of N-Substituted 1,3-Benzothiazole-4-sulfonamides
| Compound | Amine | Product | Yield (%) |
| 2a | Aniline | N-phenyl-1,3-benzothiazole-4-sulfonamide | 85 |
| 2b | Benzylamine | N-benzyl-1,3-benzothiazole-4-sulfonamide | 92 |
| 2c | Piperidine | 4-(piperidin-1-ylsulfonyl)-1,3-benzothiazole | 88 |
| 2d | Morpholine | 4-(morpholinosulfonyl)-1,3-benzothiazole | 90 |
Note: The yields presented are illustrative and may vary based on reaction scale and purification method.
Table 2: Biological Activity of Representative Benzothiazole Sulfonamides as Carbonic Anhydrase Inhibitors
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Representative Benzothiazole-6-sulfonamide 1 | 98.5 | 8.5 | 4.5 | 4.1 |
| Representative Benzothiazole-6-sulfonamide 2 | 75.3 | 6.1 | 3.2 | 3.8 |
| Representative Benzothiazole-6-sulfonamide 3 | 150.2 | 10.2 | 5.1 | 4.5 |
Note: The biological data presented is for a series of benzothiazole-6-sulfonamides and serves as a reference for the potential activity of the 4-sulfonyl analogs.
Visualization of Workflow and Biological Context
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of N-substituted 1,3-benzothiazole-4-sulfonamides.
Caption: General workflow for the synthesis and evaluation of N-substituted 1,3-benzothiazole-4-sulfonamides.
Signaling Pathway: Inhibition of Carbonic Anhydrase IX in the Tumor Microenvironment
Benzothiazole sulfonamides have been identified as potent inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors. The following diagram illustrates the proposed mechanism of action.
Caption: Inhibition of CA IX by benzothiazole sulfonamides disrupts pH regulation in tumor cells, leading to apoptosis.
References
Application Notes and Protocols: Reaction of 1,3-Benzothiazole-4-sulfonyl chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential applications of N-substituted 1,3-benzothiazole-4-sulfonamides, formed through the reaction of 1,3-benzothiazole-4-sulfonyl chloride with various primary amines. The resulting sulfonamide derivatives are of significant interest in medicinal chemistry, particularly as inhibitors of carbonic anhydrases.
Introduction
The reaction of this compound with primary amines is a robust method for the synthesis of a diverse library of N-substituted 1,3-benzothiazole-4-sulfonamides. This class of compounds has garnered attention due to the biological significance of the benzothiazole and sulfonamide moieties. Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties. The sulfonamide group is a key pharmacophore in many clinically used drugs. The combination of these two scaffolds can lead to novel compounds with interesting biological profiles.
Recent studies have highlighted the potential of these derivatives as potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II.[1][2][3] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Dysregulation of hCA activity is implicated in various diseases, including glaucoma, epilepsy, and certain types of cancer, making them an important therapeutic target.[4][5]
Reaction Principle
The synthesis proceeds via a nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, forming the stable sulfonamide linkage. A base, such as pyridine or triethylamine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.
Applications
The primary application of N-substituted 1,3-benzothiazole-4-sulfonamides, as indicated by recent research, is in the field of enzyme inhibition. Specifically, they have been investigated as inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II).[1][2][3] The data presented below showcases the inhibitory potency of a series of these compounds against these two isoforms. The varying substitution on the primary amine allows for the tuning of the inhibitory activity and selectivity, providing a basis for structure-activity relationship (SAR) studies in drug discovery programs.
Quantitative Data Summary
The following table summarizes the inhibition data for a series of N-substituted 1,3-benzothiazole-4-sulfonamides against human carbonic anhydrase I and II. The inhibition constant (Kᵢ) is a measure of the potency of an inhibitor; a lower Kᵢ value indicates a more potent inhibitor.
| Compound ID | Primary Amine Substituent (R) | hCA I Kᵢ (µM) | hCA II Kᵢ (µM) |
| 1 | 4-fluorophenyl | 0.856 ± 0.043 | 0.065 ± 0.005 |
| 2 | 4-chlorophenyl | 0.293 ± 0.008 | 0.822 ± 0.078 |
| 3 | 4-bromophenyl | 0.786 ± 0.277 | 0.069 ± 0.014 |
| 4 | 4-methylphenyl | 0.062 ± 0.024 | 0.025 ± 0.004 |
| 5 | 4-methoxyphenyl | 0.052 ± 0.022 | 0.074 ± 0.011 |
| 6 | 3,4-dimethylphenyl | 0.068 ± 0.013 | 0.641 ± 0.004 |
| 7 | 3,4-dimethoxyphenyl | 0.185 ± 0.045 | 0.293 ± 0.041 |
| 8 | 3-fluoro-4-methylphenyl | 0.949 ± 0.065 | 0.862 ± 0.335 |
| 9 | 2-fluoro-4-methylphenyl | 0.971 ± 0.281 | 0.819 ± 0.048 |
| 10 | 4-fluoro-2-methylphenyl | 0.086 ± 0.029 | 0.041 ± 0.005 |
| Acetazolamide (Standard) | - | 0.250 | 0.012 |
Data sourced from Öztürk et al. (2024).[3]
Experimental Protocols
General Protocol for the Synthesis of N-substituted 1,3-Benzothiazole-4-sulfonamides
This protocol provides a general procedure for the reaction of this compound with various primary amines.
Materials:
-
This compound
-
Appropriate primary amine (e.g., 4-fluoroaniline, 4-chloroaniline, etc.)
-
Dry pyridine or triethylamine
-
Dry organic solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetone)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the primary amine (1.0 equivalent) in a suitable dry organic solvent.
-
Addition of Base: Add dry pyridine or triethylamine (1.1-1.5 equivalents) to the solution of the primary amine.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.0-1.05 equivalents) in a minimal amount of the same dry solvent. Add this solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
If a water-immiscible solvent was used, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure N-substituted 1,3-benzothiazole-4-sulfonamide.
-
Mandatory Visualizations
Caption: Experimental workflow for sulfonamide synthesis.
References
- 1. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I–II inhibition properties | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Development of benzene and benzothiazole-sulfonamide analogues as selective inhibitors of the tumor-associated carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,3-Benzothiazole-4-sulfonyl Chloride as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Benzothiazole and its derivatives represent a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. Molecules incorporating the benzothiazole scaffold have demonstrated antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties, among others.[1][2] The sulfonamide functional group is another critical pharmacophore, present in a multitude of clinically approved drugs. The combination of these two moieties through the use of 1,3-benzothiazole-4-sulfonyl chloride as a chemical building block offers a powerful strategy for the development of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of bioactive molecules derived from this compound. It is intended to serve as a comprehensive guide for researchers in the fields of medicinal chemistry, drug discovery, and chemical biology.
Bioactive Applications and Quantitative Data
Derivatives of 1,3-benzothiazole-4-sulfonamide have shown significant potential in several key therapeutic areas. The following sections summarize the available quantitative data for their anticancer and antimicrobial activities.
Anticancer Activity
Benzothiazole sulfonamides have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds involves the inhibition of critical signaling pathways, such as the PI3K/AKT pathway, which is often dysregulated in cancer.[3][4]
Table 1: Anticancer Activity of Benzothiazole-Sulfonamide Derivatives
| Compound ID/Description | Cancer Cell Line | Bioactivity Metric (IC₅₀) | Reference |
| Benzothiazole carbohydrazide–sulfonate conjugate 6i | MCF-7 (Breast Cancer) | 78.8 ± 2.6 µM | [4] |
| Benzothiazole carbohydrazide–sulfonate conjugate 6e | HCT-116 (Colon Cancer) | 81.4 ± 1.9 µM | [4] |
| Benzothiazole carbohydrazide–sulfonate conjugate 6e | PC3 (Prostate Cancer) | 90.6 ± 2.7 µM | [4] |
| 2-substituted benzothiazole with nitro substituent | HepG2 (Hepatocellular Carcinoma) | 56.98 µM | [5] |
| 2-substituted benzothiazole with fluorine substituent | HepG2 (Hepatocellular Carcinoma) | 59.17 µM | [5] |
Antimicrobial Activity
The sulfonamide moiety is well-known for its antibacterial properties, primarily through the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[6] Benzothiazole-sulfonamide hybrids have been shown to be effective against a range of bacterial pathogens.
Table 2: Antimicrobial Activity of Benzothiazole-Sulfonamide Derivatives
| Compound ID/Description | Microbial Strain | Bioactivity Metric (MIC) | Reference |
| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide | S. aureus | 15.6 µg/mL | [7] |
| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide | E. coli | 7.81 µg/mL | [7] |
| N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide | K. pneumoniae | 3.91 µg/mL | [7] |
| Benzothiazole-thiazole hybrid 4b | S. aureus | 3.90 - 15.63 µg/mL | [8] |
| Benzothiazole-thiazole hybrid 4c | M. tuberculosis | 3.90 - 15.63 µg/mL | [8] |
| Benzothiazole-thiazole hybrid 4d | A. niger | 3.90 - 15.63 µg/mL | [8] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of the key building block, this compound, and its subsequent conversion to N-substituted sulfonamide derivatives. A general protocol for the evaluation of anticancer activity using an MTT assay is also included.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title building block from 1,3-benzothiazole.
Materials:
-
1,3-Benzothiazole
-
Chlorosulfonic acid
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Crushed ice
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Petroleum ether (PE)
Procedure:
-
Cool a round-bottom flask containing chlorosulfonic acid (5.5 mmol) to 0 °C in an ice bath.
-
Add 1,3-benzothiazole (1 g, 7.45 mmol) dropwise to the cooled chlorosulfonic acid with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Heat the reaction mixture to 105 °C and stir overnight.
-
Cool the resulting mixture to -10 °C and carefully quench the reaction by pouring it onto crushed ice.
-
Extract the aqueous mixture with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (15% EtOAc in PE) as the eluent to afford this compound.[3]
Protocol 2: General Synthesis of N-substituted 1,3-Benzothiazole-4-sulfonamides
This protocol outlines the reaction of this compound with a primary or secondary amine to yield the corresponding sulfonamide.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, benzylamine, piperidine)
-
Pyridine or triethylamine
-
Dichloromethane (DCM), anhydrous
-
0.1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography or recrystallization solvents (e.g., ethanol/water)
Procedure:
-
Dissolve the desired primary or secondary amine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.1 eq) to the solution.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous dichloromethane.
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure N-substituted 1,3-benzothiazole-4-sulfonamide.
Protocol 3: MTT Assay for In Vitro Anticancer Activity
This protocol describes a common method for assessing the cytotoxicity of synthesized compounds against cancer cell lines.
Materials:
-
Synthesized benzothiazole sulfonamide derivatives
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Visualizations: Workflows and Signaling Pathways
To further elucidate the experimental and biological processes, the following diagrams are provided in the DOT language for use with Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of sulfonamide AKT PH domain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of sulfonamide AKT PH domain inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview | Semantic Scholar [semanticscholar.org]
The Role of 1,3-Benzothiazole-4-sulfonyl Chloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. When functionalized with a sulfonyl chloride group at the 4-position, it becomes a versatile building block for the synthesis of novel sulfonamide derivatives. These derivatives have shown significant promise as therapeutic agents, particularly as enzyme inhibitors. This document provides a detailed overview of the applications of 1,3-benzothiazole-4-sulfonyl chloride in medicinal chemistry, with a focus on its use in developing carbonic anhydrase inhibitors.
Application Notes
The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of sulfonamides. The sulfonamide functional group is a well-established pharmacophore found in a variety of drugs, including antibacterial, and diuretic agents. The reaction of this compound with primary or secondary amines yields N-substituted 1,3-benzothiazole-4-sulfonamides, which can be screened for various biological activities.
A particularly promising area of application for these compounds is in the development of carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several CA isoforms are involved in various physiological and pathological processes, making them attractive drug targets. For instance, inhibition of specific CA isoforms has therapeutic potential in glaucoma, epilepsy, and cancer.
Notably, the tumor-associated isoforms CA IX and CA XII are significantly overexpressed in many types of hypoxic tumors and play a crucial role in tumor progression and metastasis by regulating the pH of the tumor microenvironment. Therefore, the development of selective inhibitors for these isoforms is a key strategy in anticancer drug discovery. Derivatives of this compound have been investigated as potent inhibitors of these cancer-related CA isoforms.
Quantitative Data on Benzothiazole Sulfonamides as Carbonic Anhydrase Inhibitors
The following table summarizes the inhibitory activity (Ki) of a series of benzothiazole sulfonamide derivatives against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II (cytosolic, off-target isoforms), hCA IX, and hCA XII (tumor-associated, target isoforms). The data is compiled from a study on benzothiazole-based SLC-0111 analogues.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| 8a | 61.5 | 115.3 | 16.4 | 29.3 |
| 8b | >10000 | >10000 | 65.3 | 57.5 |
| 8c | 125.8 | 245.7 | 25.8 | 34.1 |
| 10 | 89.3 | 189.2 | 21.7 | 31.5 |
| 12 | 75.6 | 150.4 | 19.3 | 30.2 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
Data extracted from a study on benzothiazole-based SLC-0111 analogues as carbonic anhydrase inhibitors.
Experimental Protocols
Protocol 1: General Synthesis of N-substituted-1,3-benzothiazole-4-sulfonamides
This protocol describes a general method for the synthesis of N-substituted-1,3-benzothiazole-4-sulfonamides via the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Anhydrous pyridine or triethylamine (as a base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (as a solvent)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous DCM or THF.
-
Add the base (1.5 equivalents of pyridine or triethylamine) to the solution and stir at room temperature.
-
In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the solution of this compound dropwise to the amine solution over a period of 15-30 minutes, while maintaining the temperature at 0 °C with an ice bath.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-1,3-benzothiazole-4-sulfonamide.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Carbonic Anhydrase Inhibition Assay
This protocol outlines a method for determining the inhibitory activity of synthesized benzothiazole sulfonamides against various carbonic anhydrase isoforms using a stopped-flow CO₂ hydrase assay.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Synthesized benzothiazole sulfonamide inhibitors
-
HEPES buffer (pH 7.5)
-
Sodium sulfate
-
Phenol red indicator
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
The assay is performed in a stopped-flow instrument that measures the enzyme-catalyzed hydration of CO₂.
-
The reaction buffer consists of HEPES (20 mM, pH 7.5) containing Na₂SO₄ (20 mM) and phenol red (0.2 mM).
-
The enzyme and inhibitor are pre-incubated for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25 °C).
-
The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated water solution.
-
The hydration of CO₂ to bicarbonate and a proton leads to a pH change, which is monitored by the change in absorbance of the phenol red indicator at a specific wavelength (e.g., 557 nm).
-
The initial rates of the catalyzed reaction are measured at various inhibitor concentrations.
-
The inhibition constant (Ki) is determined by fitting the dose-response data to the appropriate inhibition model using specialized software. Acetazolamide is typically used as a standard inhibitor for comparison.
Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of benzothiazole sulfonamides.
Caption: Role of Carbonic Anhydrase IX (CAIX) in the tumor microenvironment and its inhibition.
Application Notes and Protocols for the Synthesis of 1,3-Benzothiazole-4-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1,3-Benzothiazole-4-sulfonamide, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process starting from the commercially available 1,3-benzothiazole. The first step is the chlorosulfonation of 1,3-benzothiazole to yield 1,3-benzothiazole-4-sulfonyl chloride. This is followed by the amination of the sulfonyl chloride to produce the final product, 1,3-benzothiazole-4-sulfonamide.
It is important to note that the direct chlorosulfonation of 1,3-benzothiazole can lead to a mixture of isomers, including the 4- and 7-sulfonyl chloride derivatives. Careful control of reaction conditions and purification are crucial to isolate the desired isomer.
Experimental Protocols
Step 1: Synthesis of this compound
This procedure outlines the direct chlorosulfonation of 1,3-benzothiazole.
Materials:
-
1,3-Benzothiazole
-
Chlorosulfonic acid
-
Ice bath
-
Round-bottom flask equipped with a dropping funnel and a magnetic stirrer
-
Calcium chloride drying tube
-
Crushed ice
-
Dichloromethane (DCM) or other suitable organic solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Column chromatography setup (silica gel)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, place chlorosulfonic acid.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add 1,3-benzothiazole dropwise to the cooled chlorosulfonic acid with constant stirring. The rate of addition should be controlled to maintain the temperature below 5°C.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.
-
Gradually allow the reaction mixture to warm to room temperature and then heat it to 105°C.
-
Maintain the reaction at 105°C overnight.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood as it may generate HCl gas.
-
The crude this compound will precipitate as a solid.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the this compound isomer.
Step 2: Synthesis of 1,3-Benzothiazole-4-sulfonamide
This procedure describes the conversion of the sulfonyl chloride to the corresponding sulfonamide.
Materials:
-
This compound
-
Ammonium hydroxide solution (concentrated) or ammonia gas
-
Tetrahydrofuran (THF) or other suitable aprotic solvent
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the purified this compound in a suitable aprotic solvent such as THF in a round-bottom flask.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add an excess of concentrated ammonium hydroxide solution dropwise to the stirred solution. Alternatively, bubble ammonia gas through the solution.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitor by TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Add water to the residue, and the crude 1,3-benzothiazole-4-sulfonamide will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Data Presentation
| Step | Product | Starting Material | Reagents | Yield (%) | Melting Point (°C) | Analytical Data |
| 1 | This compound | 1,3-Benzothiazole | Chlorosulfonic acid | Variable (isomer mixture) | Not reported | ¹H NMR, ¹³C NMR, MS |
| 2 | 1,3-Benzothiazole-4-sulfonamide | This compound | Ammonium hydroxide | Not reported | Not reported | ¹H NMR, ¹³C NMR, MS, Elemental Analysis |
Note: The yields for these reactions can vary depending on the reaction scale, purity of reagents, and efficiency of the purification processes. The formation of isomers in the chlorosulfonation step makes it challenging to provide a precise yield for the 4-sulfonyl chloride.
Visualization of the Synthetic Workflow
Caption: Synthetic pathway for 1,3-Benzothiazole-4-sulfonamide.
Derivatisierung von 1,3-Benzothiazol-4-sulfonylchlorid zur Wirkstoffentdeckung: Applikationshinweise und Protokolle
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Diese Applikationshinweise bieten detaillierte Protokolle und quantitative Daten zur Derivatisierung von 1,3-Benzothiazol-4-sulfonylchlorid, einem vielseitigen Baustein für die Synthese neuer bioaktiver Moleküle. Die hier beschriebenen Derivate, insbesondere Sulfonamide, haben vielversprechende Aktivitäten als Enzyminhibitoren und antimikrobielle Wirkstoffe gezeigt, was sie zu attraktiven Kandidaten für die Wirkstoffentdeckung macht.
Einleitung
Der 1,3-Benzothiazol-Kern ist ein "privilegiertes Gerüst" in der medizinischen Chemie, das in einer Vielzahl von pharmakologisch aktiven Verbindungen vorkommt. Die Einführung einer Sulfonylchlorid-Gruppe an Position 4 des Benzothiazol-Ringsystems eröffnet vielfältige Möglichkeiten zur Synthese von Sulfonamid-Bibliotheken durch Reaktion mit primären und sekundären Aminen. Diese Sulfonamide sind von besonderem Interesse, da sie als Inhibitoren von Carboanhydrasen (CAs) und als antimikrobielle Wirkstoffe wirken können.
Synthese von 1,3-Benzothiazol-4-sulfonylchlorid
Die Synthese des Ausgangsmaterials, 1,3-Benzothiazol-4-sulfonylchlorid, erfolgt durch Chlorsulfonierung von 1,3-Benzothiazol.
Experimentelles Protokoll: Synthese von 1,3-Benzothiazol-4-sulfonylchlorid
-
Materialien:
-
1,3-Benzothiazol
-
Chlorsulfonsäure
-
Eis
-
Ethylacetat (EtOAc)
-
Gesättigte Natriumchloridlösung (Sole)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Rundkolben, Tropftrichter, Magnetrührer, Eisbad, Scheidetrichter, Rotationsverdampfer
-
-
Durchführung:
-
In einem Rundkolben wird Chlorsulfonsäure (5,5 mmol) vorgelegt und in einem Eisbad auf 0 °C gekühlt.
-
Unter Rühren wird 1,3-Benzothiazol (1 g, 7,45 mmol) langsam zugetropft.
-
Nach beendeter Zugabe wird die Mischung für 30 Minuten bei Raumtemperatur gerührt.
-
Anschließend wird das Reaktionsgemisch über Nacht bei 105 °C erhitzt.
-
Nach dem Abkühlen auf -10 °C wird die Mischung vorsichtig auf zerstoßenes Eis gegossen.
-
Die wässrige Phase wird zweimal mit Ethylacetat (je 100 ml) extrahiert.
-
Die vereinigten organischen Phasen werden mit Sole gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.
-
Die Reinigung des Rohprodukts erfolgt mittels Säulenchromatographie (15% Petrolether/Ethylacetat), um das Zielprodukt zu erhalten.[1]
-
Derivatisierung zu N-substituierten 1,3-Benzothiazol-4-sulfonamiden
Die reaktive Sulfonylchlorid-Gruppe ermöglicht die einfache Synthese einer Vielzahl von Sulfonamiden durch Umsetzung mit diversen primären und sekundären Aminen.
Allgemeines Experimentelles Protokoll: Synthese von N-substituierten 1,3-Benzothiazol-4-sulfonamiden
-
Materialien:
-
1,3-Benzothiazol-4-sulfonylchlorid
-
Entsprechendes primäres oder sekundäres Amin (1,0 - 1,2 Äquivalente)
-
Wasserfreies Pyridin oder Triethylamin (1,5 - 2,0 Äquivalente)
-
Wasserfreies Dichlormethan (DCM) oder ein anderes geeignetes aprotisches Lösungsmittel
-
Magnetrührer, Rundkolben, Eisbad
-
-
Durchführung:
-
Das entsprechende Amin (1,0 - 1,2 Äquivalente) wird in einem trockenen Rundkolben in wasserfreiem Dichlormethan gelöst.
-
Wasserfreies Pyridin oder Triethylamin (1,5 - 2,0 Äquivalente) wird zu der Lösung gegeben.
-
Die Reaktionsmischung wird in einem Eisbad auf 0 °C gekühlt.
-
Eine Lösung von 1,3-Benzothiazol-4-sulfonylchlorid (1,0 Äquivalent) in wasserfreiem Dichlormethan wird langsam über einen Zeitraum von 15-30 Minuten zugetropft.
-
Die Reaktion wird für eine Stunde bei 0 °C und anschließend für 12-24 Stunden bei Raumtemperatur gerührt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Nach Abschluss der Reaktion wird diese durch Zugabe von Wasser beendet. Die Aufarbeitung und Reinigung erfolgen durch Extraktion und gegebenenfalls Säulenchromatographie.
-
Dieser allgemeine Arbeitsablauf kann zur Synthese einer breiten Palette von Derivaten genutzt werden.
References
Scale-Up Synthesis of 1,3-Benzothiazole-4-sulfonyl Chloride Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of 1,3-benzothiazole-4-sulfonyl chloride and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The protocols outlined below are intended to be scalable for laboratory and pilot plant production.
Introduction
Benzothiazole derivatives are a class of heterocyclic compounds that have garnered considerable attention in pharmaceutical research. The sulfonyl chloride functional group at the 4-position of the benzothiazole ring is a versatile reactive handle for the synthesis of a diverse library of sulfonamide derivatives. These derivatives have shown promise as inhibitors of key signaling pathways implicated in various diseases, such as the PI3K/Akt and MAPK pathways. This document details the synthetic route to this compound and its subsequent conversion to sulfonamide derivatives, along with an overview of their biological significance.
Data Presentation
Table 1: Synthesis of this compound - Reaction Parameters and Yields
| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 1,3-Benzothiazole | Chlorosulfonic acid | Neat | 0 to 105 | 12 | Not specified, but product isolated | [2] |
| 2-Amino-6-nitrobenzothiazole | NaNO₂, HCl, SO₂, CuCl₂ | Acetic acid, Toluene | -5 to RT | Not specified | Not specified for sulfonyl chloride | Not specified |
Table 2: Synthesis of Benzothiazole Sulfonamide Derivatives
| Sulfonyl Chloride | Amine | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzene sulfonyl chloride | 2-Amino-6-phenylbenzothiazole | Not specified | Not specified | Not specified | Not specified | Good yields | [3] |
| p-Toluene sulfonyl chloride | 2-Amino-6-phenylbenzothiazole | Not specified | Not specified | Not specified | Not specified | Good yields | [3] |
| Various substituted sulfonyl chlorides | 2-(3/4-aminophenyl) benzothiazole | Not specified | Not specified | Not specified | Not specified | Not specified | [4] |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound
This protocol is adapted from a known laboratory procedure and includes considerations for scaling up the reaction.
Materials:
-
1,3-Benzothiazole
-
Chlorosulfonic acid
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Crushed ice
-
Appropriate reaction vessel with temperature control and a dropping funnel
-
Extraction and purification equipment
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add chlorosulfonic acid (5.5 molar equivalents). Cool the acid to 0°C using an ice-salt bath.
-
Addition of Reactant: Slowly add 1,3-benzothiazole (1 molar equivalent) dropwise to the cooled chlorosulfonic acid, ensuring the temperature is maintained at or below 5°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes. Subsequently, heat the mixture to 105°C and maintain this temperature overnight with continuous stirring.
-
Work-up: Cool the reaction mixture to -10°C. In a separate, large vessel, prepare a significant quantity of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring to quench the reaction.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 100 mL for a small-scale reaction; adjust volume accordingly for scale-up).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography.[2]
Scale-Up Considerations:
-
Exothermic Reaction: The addition of benzothiazole to chlorosulfonic acid is highly exothermic. For larger scale reactions, efficient cooling and a slow, controlled addition rate are critical to prevent runaway reactions.
-
Off-gassing: The reaction generates HCl gas. A robust gas scrubbing system is necessary to neutralize the acidic fumes.
-
Quenching: The quenching step is also highly exothermic and requires a large volume of ice and a vessel with sufficient headspace to manage potential foaming and splashing.
-
Purification: For large-scale purification, techniques such as crystallization or distillation under reduced pressure may be more practical than column chromatography.
Protocol 2: Synthesis of 1,3-Benzothiazole-4-sulfonamide Derivatives
This protocol provides a general method for the synthesis of sulfonamides from this compound.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Base (e.g., triethylamine, pyridine)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amine (1.1 equivalents) and the base (1.2 equivalents) in the chosen anhydrous solvent.
-
Addition of Sulfonyl Chloride: Cool the solution to 0°C in an ice bath. Add a solution of this compound (1 equivalent) in the same anhydrous solvent dropwise to the amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture with water and brine.
-
Purification: Dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.
Signaling Pathways and Biological Relevance
Benzothiazole derivatives have been identified as potent inhibitors of crucial cellular signaling pathways, making them attractive candidates for drug development, particularly in oncology.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell growth, proliferation, and survival.[5][6] Dysregulation of this pathway is a common feature in many cancers. Certain benzothiazole derivatives have been shown to inhibit PI3K, leading to the downregulation of Akt activity and subsequent apoptosis in cancer cells.
Caption: PI3K/Akt signaling pathway and the inhibitory action of benzothiazole derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[7][8] Benzothiazole-based compounds have been developed as inhibitors of key kinases within this pathway, such as p38 MAPK, demonstrating their potential as anticancer agents.
Caption: MAPK signaling pathway and the inhibitory action of benzothiazole derivatives.
Synthetic Workflow
The overall workflow for the synthesis and application of this compound derivatives in drug discovery is a multi-step process.
Caption: General workflow for the synthesis and development of benzothiazole sulfonamide derivatives.
References
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 4. excli.de [excli.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
One-Pot Synthesis of Benzothiazole Sulfonamides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of benzothiazole sulfonamides, a class of compounds with significant therapeutic potential, notably as antimicrobial and carbonic anhydrase inhibitors. The methodologies presented herein are designed to be efficient, minimizing reaction steps and purification of intermediates, thereby saving time and resources.
Introduction
Benzothiazole sulfonamides are a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. Their synthesis has traditionally involved multi-step procedures. The development of one-pot synthesis methodologies, where reactants undergo successive chemical transformations in a single reactor, represents a significant advancement in efficiency and sustainability. This approach avoids the lengthy separation and purification of intermediates, leading to increased yields and reduced waste.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various benzothiazole sulfonamides, aggregated from multiple sources. It is important to note that reaction conditions may require optimization for specific substrates.
| Entry | 2-Aminobenzothiazole Derivative | Sulfonyl Chloride Derivative | Catalyst/Conditions | Reaction Time (h) | Yield (%) |
| 1 | 2-Aminobenzothiazole | Benzenesulfonyl chloride | Pyridine, Reflux | 5 | 75 |
| 2 | 2-Amino-6-nitrobenzothiazole | 4-Toluenesulfonyl chloride | Pyridine, 80°C | 6 | 82 |
| 3 | 2-Amino-6-chlorobenzothiazole | 4-Nitrobenzenesulfonyl chloride | Sodium acetate, Water, 80-85°C | 4 | 70 |
| 4 | 2-Aminobenzothiazole | 4-Fluorobenzenesulfonyl chloride | Sodium carbonate, Dichloromethane, rt | 12 | 85 |
| 5 | 2-Amino-6-methoxybenzothiazole | Benzenesulfonyl chloride | Pyridine, Reflux | 5 | 78 |
Experimental Protocols
General One-Pot Protocol for the Synthesis of N-(Benzothiazol-2-yl)benzenesulfonamides
This protocol describes a generalized one-pot procedure for the synthesis of benzothiazole sulfonamides starting from a substituted 2-aminothiophenol and a sulfonyl chloride. This method combines the formation of the benzothiazole ring and the subsequent sulfonylation in a single reaction vessel.
Materials:
-
Substituted 2-aminothiophenol (1.0 mmol)
-
Appropriate aromatic aldehyde (1.0 mmol)
-
Appropriate sulfonyl chloride (1.1 mmol)
-
Pyridine (5 mL) or an alternative base/solvent system
-
Ethanol (optional, as a solvent)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted 2-aminothiophenol (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add a catalytic amount of an acid or base (e.g., a few drops of acetic acid or piperidine).
-
Stir the mixture at room temperature or heat to reflux for 1-2 hours until the formation of the benzothiazoline intermediate is complete (monitored by TLC).
-
Without isolating the intermediate, add pyridine (5 mL) to the reaction mixture, followed by the dropwise addition of the sulfonyl chloride (1.1 mmol) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Acidify the mixture with dilute hydrochloric acid to a pH of 2-3.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired benzothiazole sulfonamide.
Characterization:
The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Mandatory Visualizations
Signaling Pathway: Inhibition of Bacterial Folic Acid Synthesis
Benzothiazole sulfonamides often exhibit their antibacterial activity by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1][2][3] This enzyme is crucial in the bacterial folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids, and ultimately for bacterial proliferation.[3][4] By mimicking the natural substrate, para-aminobenzoic acid (PABA), these sulfonamides block the synthesis of dihydropteroate, a precursor to folic acid, leading to a bacteriostatic effect.[2][3]
Caption: Inhibition of bacterial dihydropteroate synthase (DHPS) by benzothiazole sulfonamides.
Experimental Workflow: One-Pot Synthesis
The one-pot synthesis of benzothiazole sulfonamides streamlines the traditional multi-step process into a single, continuous workflow. This approach enhances efficiency by eliminating the need for intermediate isolation and purification, thereby reducing solvent consumption and waste generation. The general workflow involves the initial formation of the benzothiazole core from appropriate precursors, followed by in-situ sulfonylation to yield the final product.
Caption: Generalized workflow for the one-pot synthesis of benzothiazole sulfonamides.
References
- 1. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 3. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
Application of 1,3-Benzothiazole-4-sulfonyl chloride in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Benzothiazole-4-sulfonyl chloride is a versatile chemical intermediate that holds significant promise in the field of materials science. Its unique molecular structure, featuring a rigid benzothiazole core and a reactive sulfonyl chloride group, allows for its incorporation into a variety of polymer backbones. This can impart desirable properties to the resulting materials, such as high thermal stability, enhanced mechanical strength, and specific optical and electronic characteristics. The benzothiazole moiety is known for its presence in high-performance polymers, while the sulfonyl chloride group is a highly reactive functional group that readily undergoes reactions with nucleophiles like amines and phenols to form stable sulfonamide and sulfonate ester linkages, respectively.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of novel polymers, particularly aromatic polysulfonamides. These materials are of interest for applications requiring high-temperature resistance and robust mechanical properties.
Key Applications in Materials Science
The primary application of this compound in materials science is as a monomer for the synthesis of aromatic polysulfonamides through polycondensation reactions. These polymers are analogues of aromatic polyamides (aramids) and are expected to exhibit excellent thermal and mechanical properties due to the strong aromatic backbone and the stable sulfonamide linkages.
Potential applications for these novel polysulfonamides include:
-
High-Performance Fibers and Films: Materials with high tensile strength and thermal stability for aerospace, defense, and industrial applications.
-
Membranes for Gas Separation and Filtration: The rigid polymer structure could lead to membranes with selective permeability.
-
Advanced Composites: As a matrix material for composites requiring high-temperature resistance.
-
Electronic Materials: The benzothiazole unit may impart specific electronic properties suitable for applications in organic electronics.
Data Presentation: Properties of Aromatic Polyamides with Benzothiazole Pendent Groups
| Polymer ID | Diamine Monomer | Inherent Viscosity (dL/g)¹ | Glass Transition Temperature (Tg, °C)² | 10% Weight Loss Temperature (°C)³ |
| PA-1 | 4,4'-Oxydianiline | 1.25 | 289 | 525 |
| PA-2 | 4,4'-Methylenedianiline | 0.98 | 295 | 510 |
| PA-3 | 4,4'-Sulfonyldianiline | 0.65 | 315 | 520 |
| PA-4 | 1,4-Phenylenediamine | 1.10 | >350 | 530 |
| PA-5 | 1,3-Phenylenediamine | 0.85 | 280 | 515 |
¹Measured in N-methyl-2-pyrrolidone (NMP) at a concentration of 0.5 g/dL at 30 °C. ²Determined by differential scanning calorimetry (DSC) at a heating rate of 10 °C/min. ³Determined by thermogravimetric analysis (TGA) in a nitrogen atmosphere at a heating rate of 10 °C/min.
Experimental Protocols
The following are detailed protocols for the synthesis of aromatic polysulfonamides using this compound as a monomer. These protocols are based on established methods for the synthesis of aromatic polyamides and polysulfonamides from analogous monomers.[1][2][3]
Protocol 1: Low-Temperature Solution Polycondensation
This method is suitable for producing high molecular weight polymers under controlled conditions.
Materials:
-
This compound
-
Aromatic diamine (e.g., 4,4'-oxydianiline, 4,4'-methylenedianiline)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium chloride (LiCl), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Water
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a drying tube
-
Low-temperature bath (ice-salt or cryostat)
-
Dropping funnel
-
Beaker
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Diamine Solution Preparation: In a dry three-necked flask under a nitrogen atmosphere, dissolve the aromatic diamine (10 mmol) and anhydrous lithium chloride (0.5 g) in anhydrous NMP (20 mL).
-
Cooling: Cool the solution to 0-5 °C using a low-temperature bath.
-
Monomer Addition: While stirring vigorously, add solid this compound (10 mmol, 2.337 g) to the diamine solution in one portion.
-
Polymerization: Allow the reaction mixture to stir at 0-5 °C for 1 hour, and then continue stirring at room temperature for 3 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation: Pour the viscous polymer solution slowly into a beaker containing rapidly stirring methanol (200 mL).
-
Washing: The precipitated fibrous polymer is collected by filtration and washed thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.
-
Drying: Dry the polymer in a vacuum oven at 80 °C for 24 hours.
Protocol 2: Interfacial Polycondensation
This method is rapid and can be used to produce thin films or powdered polymers.
Materials:
-
This compound
-
Aromatic diamine (e.g., 1,6-hexanediamine)
-
Dichloromethane (or another water-immiscible organic solvent)
-
Sodium carbonate (Na₂CO₃)
-
Water
-
Acetone
Equipment:
-
Beaker (100 mL)
-
High-speed blender or homogenizer (optional, for powdered polymer)
-
Tweezers or glass rod (for film formation)
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Aqueous Phase Preparation: Dissolve the aromatic diamine (5 mmol) and sodium carbonate (10 mmol, 1.06 g) in water (50 mL) in a 100 mL beaker. The sodium carbonate acts as an acid scavenger.
-
Organic Phase Preparation: Dissolve this compound (5 mmol, 1.168 g) in dichloromethane (50 mL).
-
Polymerization (Film Formation): Carefully pour the organic phase onto the aqueous phase without stirring. A polymer film will form at the interface. Gently remove the film from the interface using tweezers or a glass rod.
-
Polymerization (Powder Formation): For a powdered polymer, combine the aqueous and organic phases in a blender and homogenize at high speed for 5-10 minutes.
-
Washing: Wash the resulting polymer (film or powder) thoroughly with water and then with acetone to remove unreacted monomers and oligomers.
-
Drying: Dry the polymer in a vacuum oven at 60 °C for 24 hours.
Mandatory Visualizations
Synthesis of Polysulfonamide via Solution Polycondensation
Caption: Workflow for the synthesis of aromatic polysulfonamide.
Interfacial Polycondensation for Thin Film Formation
Caption: Interfacial polymerization at the liquid-liquid interface.
General Reaction Scheme for Polysulfonamide Formation
Caption: Polycondensation reaction of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Benzothiazole-4-sulfonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Benzothiazole-4-sulfonyl chloride. Our aim is to help you overcome common challenges and optimize your reaction yields.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Question 1: Why is the yield of my this compound unexpectedly low?
Answer: Low yields can stem from several factors throughout the synthetic process. Key areas to investigate include:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are adequate. Based on established protocols, the reaction mixture should be stirred at room temperature for 30 minutes and then heated to 105°C overnight to ensure the reaction proceeds to completion.[1]
-
Suboptimal Reagent Stoichiometry: An insufficient excess of chlorosulfonic acid can lead to a lower yield of the desired product. It is recommended to use a significant excess of chlorosulfonic acid.
-
Hydrolysis of the Product: this compound is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, especially during the workup phase. It is crucial to perform the aqueous workup quickly and at low temperatures.
-
Issues During Product Isolation: Losses can occur during extraction and purification. Ensure efficient extraction with a suitable solvent and minimize the number of purification steps if possible.
Question 2: My final product contains significant impurities. What are the likely side products and how can I minimize them?
Answer: The primary impurities are often isomers of the desired product and byproducts from side reactions.
-
Isomer Formation: The chlorosulfonation of benzothiazole is an electrophilic aromatic substitution reaction. The thiazole ring is electron-withdrawing, which deactivates the fused benzene ring and can lead to the formation of a mixture of isomers, with substitution occurring at the 4, 5, 6, and 7-positions. To favor the formation of the 4-sulfonyl chloride isomer, it is important to carefully control the reaction conditions, particularly the temperature.
-
Diaryl Sulfone Formation: A common byproduct in chlorosulfonation reactions is the corresponding diaryl sulfone. This is more likely to occur if an insufficient excess of chlorosulfonic acid is used. To minimize this, ensure a significant excess of the acid is present throughout the reaction. The recommended approach is to add the benzothiazole dropwise to the cooled chlorosulfonic acid.
-
Hydrolysis Product: As mentioned previously, the sulfonic acid resulting from the hydrolysis of the sulfonyl chloride is a common impurity. To avoid this, ensure all glassware is dry, use anhydrous solvents, and perform the aqueous workup rapidly at low temperatures.
Question 3: How can I improve the regioselectivity of the chlorosulfonation to favor the 4-position?
Answer: Achieving high regioselectivity in the chlorosulfonation of benzothiazole can be challenging. The following strategies can help to favor the formation of the this compound isomer:
-
Temperature Control: The reaction temperature is a critical factor. The initial addition of benzothiazole to chlorosulfonic acid should be carried out at 0°C.[1] Maintaining a low temperature during the initial phase of the reaction can enhance the selectivity for the 4-position.
-
Order of Addition: Slowly adding the benzothiazole to a stirred, cooled excess of chlorosulfonic acid helps to maintain a consistent high concentration of the sulfonating agent, which can influence the isomeric distribution.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature profile for the synthesis?
A1: The recommended temperature profile involves two stages. The initial addition of benzothiazole to chlorosulfonic acid should be performed at 0°C. Following the addition, the reaction mixture is stirred at room temperature for 30 minutes and then heated to 105°C overnight to drive the reaction to completion.[1]
Q2: What is the recommended work-up procedure to minimize product degradation?
A2: To minimize hydrolysis, the reaction mixture should be cooled to -10°C before being slowly poured onto crushed ice. The product should then be extracted promptly with a suitable organic solvent like ethyl acetate. The organic phase should be washed with brine, dried over an anhydrous drying agent such as sodium sulfate, and the solvent removed under reduced pressure.[1]
Q3: What are the best practices for storing this compound?
A3: Due to its moisture sensitivity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 1,3-Benzothiazole | [1] |
| Reagent | Chlorosulfonic acid | [1] |
| Stoichiometry | Benzothiazole (7.45 mmol) to Chlorosulfonic acid (5.5 mmol) | [1] |
| Initial Temperature | 0°C | [1] |
| Reaction Temperature | Room temperature for 0.5 h, then 105°C overnight | [1] |
| Work-up Quenching | Poured onto crushed ice | [1] |
| Purification | Column chromatography (15% Petroleum Ether/Ethyl Acetate) | [1] |
| Reported Yield | 218 mg (from 1g of Benzothiazole) | [1] |
Experimental Protocols
Synthesis of this compound
This protocol is based on a reported literature procedure.[1]
Materials:
-
1,3-Benzothiazole
-
Chlorosulfonic acid
-
Ethyl acetate (EtOAc)
-
Petroleum Ether (PE)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Crushed ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add chlorosulfonic acid (5.5 mmol).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add 1,3-Benzothiazole (1 g, 7.45 mmol) dropwise to the stirred chlorosulfonic acid.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Heat the reaction mixture to 105°C and stir overnight.
-
Cool the resulting mixture to -10°C.
-
In a separate beaker, prepare a slurry of crushed ice.
-
Slowly and carefully pour the cooled reaction mixture onto the crushed ice with stirring.
-
Extract the aqueous mixture with ethyl acetate (2 x 100 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate in vacuo.
-
Purify the crude product by column chromatography using a mixture of 15% petroleum ether in ethyl acetate as the eluent to afford the title compound.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
Technical Support Center: Purification of Crude 1,3-Benzothiazole-4-sulfonyl chloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of crude 1,3-Benzothiazole-4-sulfonyl chloride. Below you will find frequently asked questions and detailed troubleshooting guides to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities include unreacted starting material (1,3-benzothiazole), the corresponding sulfonic acid (1,3-benzothiazole-4-sulfonic acid) due to hydrolysis of the sulfonyl chloride, and residual chlorosulfonic acid from the synthesis. The presence of colored byproducts can also be an issue.
Q2: My purified this compound is an oil and won't solidify. What could be the cause?
A2: The presence of impurities, particularly residual solvents or the corresponding sulfonic acid, can prevent crystallization.[1] Ensure all solvents are thoroughly removed under high vacuum. If the product is still an oil, it may require further purification by column chromatography to remove non-volatile impurities.
Q3: I am observing significant product loss during the aqueous work-up. How can I minimize this?
A3: this compound is susceptible to hydrolysis. To minimize product loss, it is crucial to perform any aqueous washes quickly and at low temperatures.[2] Using brine (saturated NaCl solution) for the final wash can help to reduce the solubility of the product in the aqueous layer and aid in phase separation.
Q4: My final product is off-white or yellowish. How can I improve the color?
A4: Colored impurities can often be removed by treating a solution of the crude product with activated carbon.[3] After stirring with activated carbon for a short period, the carbon is removed by filtration through a pad of celite. Recrystallization is also an effective method for removing colored impurities.
Q5: How can I assess the purity of my this compound?
A5: The purity of the final product can be assessed using several analytical techniques. The most common methods include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify proton-containing impurities, and High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for a quantitative assessment of purity.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound in a question-and-answer format.
Issue 1: Difficulty in Removing the Corresponding Sulfonic Acid
-
Question: I am having trouble removing 1,3-benzothiazole-4-sulfonic acid from my product. It appears to co-elute with my product during column chromatography. What can I do?
-
Answer: The sulfonic acid impurity is significantly more polar than the desired sulfonyl chloride. If it is co-eluting, this suggests a potential issue with your chromatography conditions.
-
Solution 1: Adjust Solvent Polarity: Decrease the polarity of your eluent system. For example, if you are using a mixture of ethyl acetate and hexanes, decrease the percentage of ethyl acetate.
-
Solution 2: Aqueous Wash: Before chromatography, dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and wash it with a saturated sodium bicarbonate solution. The basic wash will deprotonate the sulfonic acid, forming a salt that is soluble in the aqueous layer and can be separated. Be aware that this risks some hydrolysis of your desired product, so the wash should be performed quickly with cold solutions.[1]
-
Issue 2: Product Streaking on Thin Layer Chromatography (TLC)
-
Question: My product is streaking on the TLC plate, making it difficult to assess purity and choose a solvent system for column chromatography. Why is this happening?
-
Answer: Streaking on TLC plates is often caused by the presence of highly polar impurities, such as the corresponding sulfonic acid, or by applying too much sample to the plate.
-
Solution 1: Dilute Your Sample: Ensure that the sample you are spotting on the TLC plate is sufficiently dilute.
-
Solution 2: Incorporate an Acidic Modifier: Add a small amount of acetic acid (e.g., 0.5-1%) to your TLC eluent. This can help to suppress the ionization of acidic impurities like the sulfonic acid, leading to more defined spots.
-
Solution 3: Pre-treat with a Wash: As mentioned previously, an aqueous bicarbonate wash of your crude product in an organic solvent can remove the highly polar sulfonic acid impurity that is likely causing the streaking.
-
Issue 3: Low Recovery from Recrystallization
-
Question: I attempted to recrystallize my crude this compound, but the recovery was very low. What went wrong?
-
Answer: Low recovery during recrystallization is typically due to using an excessive amount of solvent or choosing a solvent in which the compound is too soluble at low temperatures.
-
Solution 1: Minimize Solvent Usage: When dissolving the crude product, use the minimum amount of hot solvent necessary to fully dissolve the solid.
-
Solution 2: Optimize Solvent System: The ideal recrystallization solvent is one in which the product is highly soluble at elevated temperatures and poorly soluble at low temperatures. For sulfonyl chlorides, common recrystallization solvents include non-polar options like hexanes or cyclohexane, or mixtures such as chloroform/hexane.[4] You may need to perform small-scale solubility tests to find the optimal solvent or solvent pair.
-
Solution 3: Gradual Cooling: Allow the hot solution to cool slowly to room temperature to promote the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation before filtration.[5]
-
Experimental Protocols
Purification by Column Chromatography
This protocol is based on a reported synthesis of this compound.[6]
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Petroleum Ether (PE)
-
Ethyl Acetate (EtOAc)
-
Standard laboratory glassware for chromatography
Procedure:
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the chromatography eluent. In a separate beaker, prepare a slurry of silica gel in petroleum ether.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Elute the column with a mixture of 15% ethyl acetate in petroleum ether.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods for Sulfonyl Chlorides (Illustrative Data)
| Purification Method | Starting Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) | Notes |
| Column Chromatography | ~85% | >98% | 75-85% | Effective at removing both polar and non-polar impurities. |
| Recrystallization | ~85% | >99% | 60-75% | Highly effective for removing small amounts of impurities, but yield can be lower. |
| Aqueous Wash followed by Chromatography | ~70% (high sulfonic acid content) | >98% | 70-80% | The initial wash removes the bulk of polar impurities, improving chromatographic separation. |
Note: The data presented in this table is illustrative and based on typical results for the purification of sulfonyl chlorides. Actual results may vary depending on the specific reaction conditions and the nature of the impurities.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
References
Stability and storage conditions for 1,3-Benzothiazole-4-sulfonyl chloride
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 1,3-Benzothiazole-4-sulfonyl Chloride (CAS RN: 149575-65-5), along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly closed and stored under an inert atmosphere, such as nitrogen.[1][2][3] The storage area should be a designated corrosives area and kept locked up.[1][2][3]
Q2: What are the primary hazards associated with handling this compound?
A2: This compound is classified as a corrosive solid that is acidic and organic.[2] It can cause severe skin burns and eye damage.[2][4] A significant hazard is its reactivity with water, which liberates toxic gas.[2] Inhalation, ingestion, or skin contact can be harmful, and immediate medical attention is required in case of exposure.[1][2][3]
Q3: What personal protective equipment (PPE) should be worn when working with this compound?
A3: When handling this compound, it is essential to use appropriate personal protective equipment. This includes wearing protective gloves, clothing, and eye/face protection.[2][3][4] Work should be conducted in a chemical fume hood to avoid breathing in dust, fumes, or vapors.[1][3]
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong oxidizing agents, bases, and alcohols.[3] Contact with these substances should be avoided to prevent hazardous reactions.
Q5: How should spills of this compound be handled?
A5: In the event of a spill, you should evacuate the area and ensure adequate ventilation.[3] Use personal protective equipment as required.[3] For cleanup, you should sweep up the solid material and place it into a suitable container for disposal, avoiding dust formation.[3]
Q6: What is the proper method for disposing of this compound?
A6: Disposal of this compound and its container must be done through an approved waste disposal plant.[2][3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected reaction or fuming upon opening the container. | Exposure to moisture in the air. The compound reacts with water to liberate toxic gas.[2] | Immediately close the container and move it to a chemical fume hood. Ensure the compound is handled under an inert atmosphere for future use. |
| Low reactivity or yield in a reaction. | The compound may have degraded due to improper storage (exposure to moisture or heat). | Use a fresh batch of the compound. Verify storage conditions and ensure the container is tightly sealed and stored in a cool, dry place. |
| Discoloration of the solid compound. | Potential degradation or presence of impurities. | While slight discoloration may not always indicate significant degradation, it is advisable to test the purity of the compound before use. |
Quantitative Data Summary
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C7H4ClNO2S2[5][6][7] |
| Molecular Weight | 233.7 g/mol [5][6][7] |
| Appearance | Solid[2][8] |
| Melting Point | 118 - 119 °C (for 1,3-Benzothiazole-6-sulfonyl chloride)[2] |
Recommended Storage and Handling Conditions
| Parameter | Recommendation |
| Temperature | Cool place[1] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen)[1][2][3] |
| Environment | Dry, well-ventilated area[1][3] |
| Container | Tightly closed container[1][3] |
| Incompatibilities | Strong oxidizing agents, bases, alcohols[3] |
Experimental Workflow and Stability Diagrams
Caption: Experimental workflow for handling this compound.
Caption: Factors influencing the stability of this compound.
References
- 1. CAS#:73713-79-8 | 2,1,3-Benzothiadiazole, 4-chlorosulfonyl- | Chemsrc [chemsrc.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. Page loading... [guidechem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. CAS 149575-65-5: this compound [cymitquimica.com]
Technical Support Center: Reactions of 1,3-Benzothiazole-4-sulfonyl chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the reaction of 1,3-benzothiazole-4-sulfonyl chloride with various nucleophiles. The information is designed to help you minimize side reactions and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactivity of this compound?
This compound is an electrophilic compound primarily used for the synthesis of sulfonamides and sulfonate esters. The sulfonyl chloride group is highly reactive towards nucleophiles, such as amines, alcohols, and water, leading to the formation of a new bond between the sulfur atom and the nucleophile with the expulsion of a chloride ion.[1]
Q2: What are the most common side reactions observed when using this compound?
The most prevalent side reactions include:
-
Hydrolysis: Reaction with water or moisture to form the corresponding 1,3-benzothiazole-4-sulfonic acid. This is often the main cause of low yields.[2]
-
Di-sulfonylation of Primary Amines: Primary amines have two reactive N-H bonds, and both can react with the sulfonyl chloride, leading to the formation of a di-sulfonylated byproduct.[2]
-
Reaction with Solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it can compete with the intended nucleophile, leading to the formation of sulfonate esters as byproducts.[2]
Q3: How can I minimize the hydrolysis of this compound during my reaction?
To minimize hydrolysis, it is crucial to maintain anhydrous (dry) conditions. This can be achieved by:
-
Using thoroughly dried glassware.
-
Employing anhydrous solvents.
-
Running the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Q4: What is the role of a base in the reaction with amines, and which one should I choose?
A base is typically added to neutralize the hydrochloric acid (HCl) generated during the reaction.[2] Common bases include pyridine and triethylamine. The choice of base can influence the reaction rate and the profile of side products. Pyridine can sometimes act as a nucleophilic catalyst. For sensitive substrates, a non-nucleophilic base like triethylamine might be preferred.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Sulfonamide
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of this compound | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly opened or distilled anhydrous solvents. Consider adding a drying agent if compatible with your reaction.[2] |
| Inactive Nucleophile | Check the purity and reactivity of your amine. If the amine is a salt, it may need to be neutralized to the free base before the reaction. |
| Steric Hindrance | If either the nucleophile or the sulfonyl chloride is sterically hindered, the reaction may require more forcing conditions, such as elevated temperatures or a longer reaction time. However, be aware that this may also increase the likelihood of side reactions. |
| Incorrect Stoichiometry | Carefully verify the molar ratios of your reactants and base. An excess of the amine can sometimes help to drive the reaction to completion. |
Issue 2: Formation of a Di-sulfonylation Product with Primary Amines
| Potential Cause | Troubleshooting Steps |
| Excess this compound | Use a 1:1 molar ratio of the amine to the sulfonyl chloride, or a slight excess of the amine.[2] |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor mono-sulfonylation.[2] |
| Prolonged Reaction Time | Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting amine is consumed.[2] |
Issue 3: Presence of an Unexpected Byproduct
| Potential Cause | Troubleshooting Steps |
| Reaction with an alcohol solvent or impurity | Avoid using alcohol-based solvents if the desired product is a sulfonamide. If an alcohol is a necessary component of the reaction, consider protecting the amine first.[2] |
| Dimerization or Polymerization | While less common, highly reactive starting materials can sometimes lead to self-condensation products. This can be minimized by using dilute conditions and controlling the rate of addition of the sulfonyl chloride. |
Experimental Protocols
General Protocol for the Synthesis of N-substituted-1,3-benzothiazole-4-sulfonamides
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) and a suitable base such as pyridine or triethylamine (1.1-1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran).[2]
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C using an ice bath. Dissolve this compound (1.0-1.05 equivalents) in a minimal amount of the anhydrous solvent and add it dropwise to the stirred amine solution over a period of 15-30 minutes.[2]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting amine is consumed.[2]
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[3]
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution (Hypothetical Data for Illustrative Purposes)
| Entry | Nucleophile (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Desired Product Yield (%) | Side Product(s) and Yield (%) |
| 1 | Aniline (1.0) | Pyridine (1.2) | Dichloromethane | 25 | 85 | Sulfonic Acid (10%), Di-sulfonylation (<5%) |
| 2 | Aniline (1.0) | Pyridine (1.2) | Dichloromethane | 50 | 70 | Sulfonic Acid (15%), Di-sulfonylation (15%) |
| 3 | Aniline (1.2) | Triethylamine (1.5) | Tetrahydrofuran | 0 to 25 | 92 | Sulfonic Acid (5%), Di-sulfonylation (<2%) |
| 4 | Benzyl Alcohol (1.0) | Pyridine (1.2) | Dichloromethane | 25 | 90 (Sulfonate Ester) | Sulfonic Acid (8%) |
Visualizations
Caption: Main reaction pathway and common side reactions.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Optimizing Sulfonamide Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sulfonamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and classical method for synthesizing sulfonamides?
The most prevalent and traditional method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[1] This reaction, known as sulfonylation, typically requires a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1]
Q2: What are some modern alternatives to the classical sulfonyl chloride method?
In recent years, several new methods have been developed to overcome the limitations of the classical approach, such as the moisture sensitivity of sulfonyl chlorides and harsh reaction conditions.[2] These alternatives include:
-
Reaction with Organometallic Reagents: (Hetero)aryl and alkyl Grignard or organolithium reagents can be reacted with sulfinylamine reagents (e.g., t-BuONSO) to produce primary sulfonamides in good to excellent yields.[2][3]
-
Using Sulfur Dioxide Surrogates: Stable, solid sulfur dioxide surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) can be used with Grignard reagents or in palladium-catalyzed couplings with aryl iodides to form sulfonamides.[3][4] This approach avoids the use of highly toxic sulfur dioxide gas.[4]
-
From Thiols and Amines: Direct oxidative coupling of thiols and amines can be achieved using various reagents and catalysts to form the S-N bond.[5]
-
From Sulfonic Acids or Sulfinates: Sulfonamides can also be synthesized directly from sulfonic acids or their salts, often under microwave irradiation, or from sodium sulfinates under metal-free conditions.[6][7]
Q3: Why is it sometimes necessary to protect the amine group in the starting material?
Protecting an amine group, particularly in anilines, is crucial to prevent unwanted side reactions during subsequent steps like chlorosulfonation. Without protection, the free amine can be protonated under the strong acidic conditions, deactivating the aromatic ring towards the desired reaction. It can also react with the newly formed sulfonyl chloride, leading to polymerization.[8] Acetylation is a common method for protecting amine groups.
Q4: What are the common purification techniques for sulfonamides?
Due to their crystalline nature, recrystallization is a highly effective method for purifying solid sulfonamide products.[8] Other common techniques include:
-
Column Chromatography: Silica gel chromatography is a versatile method for separating sulfonamides from impurities with different polarities.[8][9]
-
Liquid-Liquid Extraction: This is often used during the workup process to remove unreacted starting materials and water-soluble byproducts.[8]
-
Washing: The crude product can be washed with a solvent in which the impurities are soluble, but the desired sulfonamide is not.[8]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Sulfonamide
-
Q: My reaction yield is very low. What are the possible causes and solutions?
-
A: Low yields can stem from several factors. Here are some common causes and their corresponding solutions:
-
| Possible Cause | Suggested Solution |
| Hydrolysis of Sulfonyl Chloride | Sulfonyl chlorides are highly sensitive to moisture.[2] Ensure all glassware is thoroughly dried and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[8] |
| Incomplete Reaction | Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or carefully increasing the temperature.[8] |
| Poor Reactivity of Starting Materials | For sterically hindered or electron-deficient amines and sulfonyl chlorides, the reaction may be sluggish. Increasing the reaction temperature, using a higher boiling point solvent, or employing a catalytic method can enhance reactivity.[1] |
| Incorrect Stoichiometry | Carefully check the molar equivalents of the amine, sulfonyl chloride, and base to ensure they are correct for the specific protocol being used.[1] |
Issue 2: Presence of Significant Impurities in the Product
-
Q: My final product is contaminated with byproducts. How can I identify and minimize them?
-
A: The presence of impurities is a common issue. Below are some frequent byproducts and strategies to avoid their formation:
-
| Impurity/Byproduct | Cause | Mitigation Strategy |
| Di-sulfonylation Product | Using an excess of sulfonyl chloride or high reaction temperatures can lead to the formation of a di-sulfonylated product, where two sulfonyl groups are attached to the amine. | Use a 1:1 molar ratio or a slight excess of the amine to the sulfonyl chloride.[1] Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor it closely by TLC or HPLC.[1] Quench the reaction as soon as the starting amine is consumed.[1] |
| Sulfonic Acid | The presence of water in the reaction mixture can cause the hydrolysis of the sulfonyl chloride, resulting in the formation of the corresponding sulfonic acid, which will appear as a polar byproduct. | Use anhydrous solvents and reagents, and ensure all glassware is completely dry before starting the reaction.[1] |
| Unreacted Starting Materials | Inefficient purification or an incomplete reaction can leave unreacted amine or sulfonyl chloride in the final product. | Optimize the purification method, such as the solvent system for recrystallization or column chromatography. Ensure the reaction goes to completion by monitoring with TLC or HPLC.[8] |
Data Presentation
Table 1: Comparison of Reaction Conditions for Different Sulfonamide Synthesis Methods
| Synthesis Method | Key Reagents | Typical Solvent | Temperature | Reaction Time | Base | Typical Yields |
| Classical Method | Sulfonyl Chloride, Amine | Acetonitrile, Dichloromethane | 0 °C to reflux | 1-24 hours | Pyridine, Triethylamine | High[9] |
| Grignard Reagent Method | Grignard Reagent, t-BuONSO | Tetrahydrofuran (THF) | -78 °C | Short | Not required | Good to Excellent[2] |
| DABSO Method (with Grignard) | Grignard Reagent, DABSO, SO₂Cl₂ | Tetrahydrofuran (THF) | -40 °C to RT | ~1.5 hours | Amine (excess) | Good[10][11] |
| DABSO Sandmeyer Reaction | Aniline, DABSO, t-butyl nitrite | Acetonitrile | Room Temperature | ~17 hours | Amine (for in situ formation) | Good to High[12] |
| From Sodium Sulfinates | Sodium Sulfinate, Amine, I₂ | Water | Room Temperature | Short | Not required | Good to Excellent[7] |
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis from a Sulfonyl Chloride and a Primary Amine
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) and a base such as pyridine or triethylamine (1.1-1.5 equivalents) in an anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve the sulfonyl chloride (1.0-1.05 equivalents) in a minimal amount of the anhydrous solvent. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by TLC or HPLC until the starting amine has been completely consumed.[1]
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. If a water-immiscible solvent was used, separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess base, then with a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.[8][9]
Protocol 2: One-Pot Sulfonamide Synthesis from a Grignard Reagent and DABSO
-
Reaction Setup: In a dry, nitrogen-flushed flask, suspend DABSO (2.5 equivalents) in anhydrous THF. Cool the suspension to -40 °C.
-
Grignard Addition: Add the Grignard reagent (1.0 equivalent) dropwise to the cooled suspension. Stir the mixture at this temperature for 1 hour.
-
Sulfonyl Chloride Formation: Add sulfuryl chloride (SO₂Cl₂) (1.0 equivalent) to the reaction mixture and allow it to warm to room temperature.
-
Amine Addition: Add the desired amine (10 equivalents) to the reaction mixture and stir until the reaction is complete (monitor by TLC or HPLC).
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[11]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfonamide synthesis by aminosulfonylation [organic-chemistry.org]
- 4. books.rsc.org [books.rsc.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 7. Sulfonamide formation from sodium sulfinates and amines or ammonia under metal-free conditions at ambient temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,3-Benzothiazole-4-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1,3-Benzothiazole-4-sulfonyl chloride. Our aim is to provide practical and actionable solutions to researchers to help streamline their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound reaction?
A1: The primary impurities encountered during the synthesis of this compound are positional isomers and the corresponding sulfonic acid.
-
Positional Isomers: The electrophilic sulfonation of benzothiazole can result in a mixture of isomers, with the sulfonyl chloride group at different positions on the benzene ring. The most common isomers are the 5-, 6-, and 7-sulfonyl chlorides, in addition to the desired 4-sulfonyl chloride. The formation of these isomers is dictated by the electronic properties of the benzothiazole ring system.
-
1,3-Benzothiazole-4-sulfonic acid: This impurity arises from the hydrolysis of the this compound product. Sulfonyl chlorides are moisture-sensitive, and any contact with water during the reaction or workup can lead to the formation of the less reactive sulfonic acid.
Q2: How can I minimize the formation of isomeric impurities during the synthesis?
A2: Controlling the regioselectivity of the sulfonation reaction is key to minimizing isomeric impurities. While achieving perfect selectivity for the 4-position is challenging, the following strategies can be employed:
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of one isomer over others. Careful temperature control throughout the addition of reagents and the reaction period is crucial.
-
Choice of Sulfonating Agent: The reactivity of the sulfonating agent can influence the isomer distribution. While chlorosulfonic acid is commonly used, exploring other sulfonating agents or the use of a milder agent in combination with a catalyst could potentially improve selectivity.
-
Protecting Groups: In some cases, a protecting group strategy can be employed to block more reactive sites on the benzothiazole ring, directing the sulfonation to the desired position. However, this adds extra steps to the synthesis.
Q3: What is the impact of these impurities on subsequent reactions, such as sulfonamide formation?
A3: The presence of impurities can have a significant impact on downstream applications:
-
Isomeric Impurities: If a mixture of sulfonyl chloride isomers is used to synthesize a sulfonamide, a corresponding mixture of sulfonamide isomers will be produced. This can complicate purification and may lead to a final product with undesired pharmacological or physical properties.
-
Sulfonic Acid Impurity: 1,3-Benzothiazole-4-sulfonic acid is significantly less reactive than the sulfonyl chloride and will not participate in the sulfonamide formation reaction under standard conditions. Its presence will lead to a lower yield of the desired sulfonamide and will need to be removed during the purification of the final product.
Troubleshooting Guides
Issue 1: Difficulty in Separating this compound from its Positional Isomers
Problem: Standard purification techniques like recrystallization are often ineffective in separating positional isomers due to their similar physical properties.
Solution: High-Performance Liquid Chromatography (HPLC) and column chromatography are the most effective methods for separating these closely related isomers.
Detailed Experimental Protocol: HPLC Method for Isomer Separation
This protocol provides a starting point for the analytical separation of 1,3-Benzothiazole-sulfonyl chloride isomers. Optimization may be required based on the specific isomeric mixture.
| Parameter | Recommended Condition |
| Column | A C18 reversed-phase column is a good starting point. For enhanced separation of aromatic isomers, a phenyl-hexyl or biphenyl stationary phase can provide alternative selectivity through π-π interactions. |
| Mobile Phase | A gradient of acetonitrile and water, both containing 0.1% formic acid, is recommended. A typical starting gradient could be 40-80% acetonitrile over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV detection at 254 nm is suitable for the benzothiazole ring system. |
| Column Temperature | 30 °C |
Data Presentation: Hypothetical HPLC Separation Data
| Isomer | Retention Time (min) | Peak Area (%) - Crude | Peak Area (%) - Purified |
| 1,3-Benzothiazole-7-sulfonyl chloride | 10.2 | 15 | < 1 |
| 1,3-Benzothiazole-6-sulfonyl chloride | 11.5 | 25 | < 1 |
| 1,3-Benzothiazole-5-sulfonyl chloride | 12.8 | 10 | < 1 |
| This compound | 14.1 | 50 | > 98 |
Detailed Experimental Protocol: Column Chromatography for Isomer Separation
| Parameter | Recommended Condition |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Eluent System | A gradient of ethyl acetate in hexanes is a common choice for separating aromatic compounds of varying polarity. A starting gradient could be from 5% to 30% ethyl acetate. |
| Column Loading | The crude product should be dissolved in a minimal amount of a non-polar solvent (like dichloromethane or the initial eluent) and loaded onto the column. A "dry loading" technique, where the crude product is adsorbed onto a small amount of silica gel before being added to the top of the column, can also improve resolution. |
| Fraction Collection | Small fractions should be collected and analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the pure desired isomer. |
Mandatory Visualization: Chromatographic Separation Workflow
Caption: Workflow for the purification and analysis of this compound.
Issue 2: Presence of 1,3-Benzothiazole-4-sulfonic Acid in the Final Product
Problem: The final product is contaminated with the corresponding sulfonic acid, which is unreactive in subsequent steps and reduces the yield.
Solution: Minimize exposure to water during workup and purification. If significant hydrolysis has occurred, an extractive workup can be used to remove the more polar sulfonic acid.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and that anhydrous solvents are used for the reaction and workup.
-
Rapid Aqueous Workup: If an aqueous workup is necessary to remove inorganic salts, perform it quickly and at a low temperature (e.g., using ice-cold water) to minimize the contact time between the sulfonyl chloride and water.
-
Extractive Workup: The sulfonic acid is significantly more polar and water-soluble than the sulfonyl chloride. A wash with a cold, dilute aqueous base (e.g., sodium bicarbonate) can selectively extract the acidic sulfonic acid into the aqueous layer. Care must be taken as the sulfonyl chloride can also be slowly hydrolyzed by the base.
Mandatory Visualization: Logic Diagram for Minimizing Hydrolysis
Caption: Decision workflow for the workup of this compound to minimize hydrolysis.
Issue 3: Low Yield in the Subsequent Sulfonamide Formation Reaction
Problem: The reaction of purified this compound with an amine to form a sulfonamide results in a low yield of the desired product.
Solution: This can be due to impure starting materials or suboptimal reaction conditions.
Troubleshooting Steps:
-
Verify Purity of Sulfonyl Chloride: Use NMR spectroscopy to confirm the purity of the this compound. The presence of the sulfonic acid will be evident by a different set of aromatic proton signals and the absence of the sulfonyl chloride reactivity.
-
Reaction Conditions:
-
Base: A non-nucleophilic base, such as triethylamine or pyridine, is typically used to scavenge the HCl generated during the reaction. Ensure the base is pure and dry.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or acetonitrile are commonly used.
-
Temperature: The reaction is often carried out at 0 °C to room temperature.
-
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine to ensure complete consumption of the sulfonyl chloride.
Detailed Experimental Protocol: Synthesis of a 1,3-Benzothiazole-4-sulfonamide
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add the desired amine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, wash the reaction mixture with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by recrystallization or column chromatography.
Mandatory Visualization: Signaling Pathway of Sulfonamide Formation
Caption: Key components in the synthesis of a 1,3-Benzothiazole-4-sulfonamide.
Hydrolysis of 1,3-Benzothiazole-4-sulfonyl chloride and its prevention
Welcome to the technical support center for 1,3-Benzothiazole-4-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and use of this reagent, with a specific focus on preventing and troubleshooting its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
This compound is a reactive chemical intermediate used in the synthesis of various compounds, particularly in the development of pharmaceuticals. Like other sulfonyl chlorides, it is highly susceptible to hydrolysis, a chemical reaction with water. This degradation is a significant concern as it consumes the reactive sulfonyl chloride, converting it into the corresponding and generally unreactive 1,3-benzothiazole-4-sulfonic acid. This leads to reduced yields in desired reactions, contamination of the product with the sulfonic acid byproduct, and potential inconsistencies in experimental results.
Q2: How can I visually identify if my this compound has hydrolyzed?
While there may not be a distinct color change, hydrolyzed this compound may appear clumpy or sticky due to the presence of the sulfonic acid. The most reliable way to assess purity is through analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).
Q3: What are the primary factors that accelerate the hydrolysis of this compound?
The primary factors that accelerate hydrolysis are:
-
Presence of Water: Even trace amounts of moisture in the air (humidity), on glassware, or in solvents can lead to significant degradation.
-
Elevated Temperatures: Higher temperatures increase the rate of the hydrolysis reaction.[1]
-
pH: Hydrolysis of sulfonyl chlorides is generally faster under neutral to alkaline conditions.[2][3]
Q4: What are the recommended storage conditions to prevent hydrolysis?
To minimize hydrolysis, this compound should be stored in a cool, dry place. The container should be tightly sealed to prevent moisture ingress. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. Some suppliers recommend storage at 2-8°C.
Q5: Can I use solvents that contain water for my reaction with this compound?
It is crucial to use anhydrous (dry) solvents when working with this compound to prevent hydrolysis. If the use of a protic solvent is unavoidable, the reaction should be conducted at low temperatures, and the sulfonyl chloride should be added last to a mixture of the other reactants to minimize its contact time with the solvent before reacting with the intended nucleophile.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound that may be related to its hydrolysis.
Issue 1: Low or No Yield of the Desired Product
-
Possible Cause: The this compound may have hydrolyzed before or during the reaction.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Before starting the experiment, check the purity of the this compound using an appropriate analytical method (e.g., NMR, HPLC).
-
Ensure Anhydrous Conditions: Use oven-dried or flame-dried glassware. Ensure all solvents are anhydrous. Purge the reaction vessel with an inert gas (nitrogen or argon) before adding reagents.
-
Optimize Reaction Setup: Add the this compound to the reaction mixture at a low temperature (e.g., 0°C) to control the reaction rate and minimize side reactions, including hydrolysis.
-
Issue 2: Presence of an Impurity with a Different Polarity in the Final Product
-
Possible Cause: The impurity is likely 1,3-benzothiazole-4-sulfonic acid, the hydrolysis byproduct.
-
Troubleshooting Steps:
-
Analytical Confirmation: Use analytical techniques like LC-MS to confirm the mass of the impurity, which should correspond to 1,3-benzothiazole-4-sulfonic acid.
-
Purification Strategy: The sulfonic acid byproduct is significantly more polar than the sulfonyl chloride and many of its desired products (e.g., sulfonamides). It can often be removed by column chromatography or by washing the organic reaction mixture with a non-aqueous base to extract the acidic byproduct.
-
Preventative Measures for Future Reactions: Implement the rigorous anhydrous techniques described in "Issue 1."
-
Factors Affecting Stability and Prevention of Hydrolysis
| Factor | Effect on Hydrolysis | Prevention Strategy |
| Moisture | Primary reactant for hydrolysis. Even atmospheric humidity can cause significant degradation. | Store in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and dried glassware. |
| Temperature | Higher temperatures accelerate the rate of hydrolysis.[1] | Store in a cool, dry place. Conduct reactions at controlled, low temperatures when possible. |
| pH | Hydrolysis is generally faster in neutral to alkaline aqueous environments.[2][3] | If an aqueous workup is necessary, perform it quickly with cold, slightly acidic water and rapidly extract the product into an organic solvent. |
| Storage Time | Prolonged storage, even under seemingly ideal conditions, can lead to gradual hydrolysis. | Use freshly purchased or recently purified this compound whenever possible. Re-analyze older batches for purity before use. |
Experimental Protocols
Protocol 1: General Procedure for Handling this compound in a Reaction
-
Glassware Preparation: Dry all glassware (reaction flask, dropping funnel, condenser, etc.) in an oven at >120°C for at least 4 hours and allow to cool in a desiccator over a drying agent.
-
Inert Atmosphere: Assemble the glassware while hot and purge with a stream of dry nitrogen or argon. Maintain a positive pressure of the inert gas throughout the experiment.
-
Solvent and Reagent Preparation: Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Ensure all other reagents are dry.
-
Reaction Setup: Dissolve the nucleophile (e.g., amine or alcohol) and any base (e.g., pyridine, triethylamine) in the anhydrous solvent under the inert atmosphere.
-
Addition of Sulfonyl Chloride: Cool the reaction mixture to the desired temperature (typically 0°C). Dissolve the this compound in a minimal amount of anhydrous solvent and add it dropwise to the cooled reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: Once the reaction is complete, perform the work-up as quickly as possible. If an aqueous wash is required, use cold, dilute acid and immediately separate the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: Monitoring Hydrolysis by ¹H NMR Spectroscopy
-
Sample Preparation: Carefully weigh a small amount of this compound and dissolve it in an anhydrous deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube under an inert atmosphere.
-
Initial Spectrum: Acquire a ¹H NMR spectrum immediately after preparation. Note the characteristic peaks for the sulfonyl chloride.
-
Exposure to Moisture: To simulate hydrolysis, add a controlled amount of D₂O to the NMR tube, or expose the sample to the atmosphere for a defined period.
-
Time-course Analysis: Acquire subsequent ¹H NMR spectra at various time intervals.
-
Data Analysis: Observe the appearance of new peaks corresponding to the 1,3-benzothiazole-4-sulfonic acid and the corresponding decrease in the intensity of the starting material's peaks. The rate of hydrolysis can be estimated by integrating the peaks of both species over time.
Visualizations
References
Technical Support Center: Managing Exothermic Reactions with 1,3-Benzothiazole-4-sulfonyl chloride
Welcome to the Technical Support Center for 1,3-Benzothiazole-4-sulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely managing exothermic reactions involving this compound. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a reactive chemical that can undergo highly exothermic reactions, particularly with nucleophiles like amines. The primary hazards include:
-
Thermal Runaway: The reaction with amines to form sulfonamides can release a significant amount of heat. If not properly controlled, this can lead to a rapid increase in temperature and pressure, potentially causing the reaction to boil over or even leading to a runaway reaction.
-
Corrosivity: Like other sulfonyl chlorides, it is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid and hydrochloric acid, which are corrosive.
-
Toxicity: While specific toxicity data for this compound is limited, related sulfonyl chlorides and benzothiazole derivatives can be irritants and harmful if inhaled or in contact with skin.
Q2: What are the initial signs of a runaway reaction?
A2: Early detection is crucial for preventing a thermal runaway. Key indicators include:
-
A sudden, uncontrolled increase in the internal reaction temperature.
-
A rapid rise in pressure within the reaction vessel.
-
Vigorous, unexpected boiling of the solvent.
-
Noticeable changes in the reaction mixture's color or viscosity that deviate from the expected progression.
-
Evolution of fumes or gases from the reaction vessel.
Q3: How can I minimize the risk of an exothermic event?
A3: Proactive measures are essential for managing the exothermic nature of reactions with this compound:
-
Slow Reagent Addition: Always add the amine or other nucleophile to the solution of this compound slowly and in a controlled manner, using a dropping funnel or a syringe pump.
-
Adequate Cooling: Conduct the reaction in a cooling bath (e.g., ice-water or ice-salt bath) to dissipate the heat generated.
-
Dilution: Working with more dilute solutions can help to moderate the reaction rate and heat generation.
-
Proper Agitation: Ensure efficient stirring to prevent localized hot spots and maintain a uniform temperature throughout the reaction mixture.
-
Monitoring: Continuously monitor the internal temperature of the reaction.
Q4: What should I do in case of a thermal runaway?
A4: In the event of a suspected runaway reaction, immediate and calm action is required:
-
Stop Reagent Addition: Immediately cease the addition of any further reagents.
-
Enhance Cooling: Increase the cooling capacity by adding more ice, salt, or switching to a colder cooling medium if possible.
-
Quench the Reaction: If cooling is insufficient, and it is safe to do so, quench the reaction by adding a pre-cooled, non-reactive solvent or a suitable quenching agent.
-
Alert Others and Evacuate: Inform colleagues in the vicinity and be prepared to evacuate the area if the situation cannot be brought under control.
Troubleshooting Guides
Issue 1: Uncontrolled Temperature Spike During Amine Addition
| Possible Cause | Suggested Solution |
| Rate of amine addition is too fast. | Immediately stop the addition of the amine. Allow the temperature to stabilize before resuming addition at a much slower rate. |
| Inadequate cooling. | Ensure the cooling bath is at the target temperature and that the reaction flask is sufficiently immersed. Increase the efficiency of the cooling bath by adding salt to the ice or using a cryocooler. |
| Concentrated reagents. | Use more dilute solutions of both the amine and the sulfonyl chloride to better control the reaction rate and heat evolution. |
| Poor stirring. | Increase the stirring speed to improve heat dissipation and prevent the formation of localized hot spots. |
Issue 2: Formation of a Thick Slurry or Solid, Impeding Stirring
| Possible Cause | Suggested Solution |
| Product precipitation. | The sulfonamide product may be insoluble in the reaction solvent. Add more solvent to the reaction mixture to try and dissolve the precipitate. For future experiments, consider a solvent in which the product is more soluble at the reaction temperature. |
| Salt precipitation. | The hydrochloride salt of the amine base (e.g., triethylamine hydrochloride) may be precipitating. This is often unavoidable but using a solvent that can partially dissolve the salt may help. |
Issue 3: Low Yield of the Desired Sulfonamide Product
| Possible Cause | Suggested Solution |
| Hydrolysis of the sulfonyl chloride. | Ensure all glassware is oven-dried and that anhydrous solvents are used. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture. |
| Side reactions due to high temperature. | Maintain a low reaction temperature throughout the addition and for a period afterward to minimize the formation of byproducts. |
| Incomplete reaction. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, consider allowing it to stir for a longer period or slowly warming to room temperature after the initial exothermic phase has subsided. |
Data Presentation
Table 1: Physical and Thermal Properties of 4-Chlorobenzenesulfonyl Chloride (CAS: 98-60-2)
| Property | Value | Reference |
| Melting Point | 50-52 °C | [1][2] |
| Boiling Point | 141 °C at 15 mmHg | [1] |
| Flash Point | 108 °C (closed cup) | [1] |
Note: The presence of the benzothiazole ring in this compound may influence its thermal stability compared to 4-chlorobenzenesulfonyl chloride.
Experimental Protocols
Protocol 1: General Procedure for the Safe Synthesis of a Benzothiazole Sulfonamide
This protocol describes a general method for the reaction of this compound with a primary or secondary amine, with an emphasis on controlling the exothermic reaction.
Materials:
-
This compound
-
Primary or secondary amine (1.0-1.2 equivalents)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine or Pyridine, 1.5-2.0 equivalents)
-
Ice-water bath
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere.
-
Amine Solution: To the flask, add the amine and the tertiary amine base, followed by the anhydrous solvent.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: Dissolve the this compound in a minimal amount of the anhydrous solvent and add it to the dropping funnel.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the cooled amine solution over a period of 30-60 minutes. Crucially, monitor the internal temperature and ensure it does not rise significantly. If the temperature starts to increase rapidly, pause the addition until it has stabilized.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for another 1-2 hours. The reaction can then be allowed to slowly warm to room temperature and stirred for an additional 2-16 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding cold water or a saturated aqueous solution of ammonium chloride.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent. Wash the combined organic layers with dilute acid (e.g., 1 M HCl) to remove excess base, followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Mandatory Visualization
STAT3 Signaling Pathway and Inhibition by Benzothiazole Sulfonamides
Benzothiazole sulfonamides have been investigated as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often dysregulated in cancer.[3][4][5] The diagram below illustrates a simplified representation of the STAT3 signaling pathway and the putative mechanism of inhibition by a benzothiazole sulfonamide.
Caption: Simplified STAT3 signaling pathway and the inhibitory action of benzothiazole sulfonamides.
Experimental Workflow for Safe Sulfonamide Synthesis
The following diagram outlines a logical workflow for conducting the exothermic sulfonylation reaction safely.
Caption: A workflow diagram for the safe execution of an exothermic sulfonylation reaction.
Troubleshooting Logic for Exothermic Events
This diagram provides a decision-making tree for troubleshooting an unexpected exotherm during the reaction.
Caption: A decision tree for troubleshooting and managing an unexpected exothermic event.
References
- 1. 4-Chlorobenzenesulfonyl chloride 97 98-60-2 [sigmaaldrich.com]
- 2. 4-Chlorobenzenesulfonyl chloride | 98-60-2 [chemicalbook.com]
- 3. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity of Reactions with Substituted Benzothiazoles
Welcome to the comprehensive technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis and functionalization of substituted benzothiazoles, with a focus on controlling regioselectivity.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during the chemical modification of substituted benzothiazoles.
Electrophilic Aromatic Substitution (EAS)
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution, Leading to a Mixture of Isomers.
-
Possible Cause: The inherent electronic properties of the benzothiazole ring and the directing effects of existing substituents can lead to substitution at multiple positions. The electron-withdrawing nature of the thiazole ring deactivates the fused benzene ring, but substitution can still occur at the C4, C5, C6, and C7 positions.[1]
-
Solution:
-
Leverage Directing Group Effects: Utilize strong activating or deactivating groups on the benzene ring to direct the substitution to a specific position. Electron-donating groups (EDGs) like -NH₂, -OH, and -CH₃ direct ortho- and para-, while electron-withdrawing groups (EWGs) like -NO₂ direct meta- to their position.[1] For instance, the amino group in 2-aminobenzothiazole strongly directs substitution to the 6-position.[1]
-
Directed Ortho-Metalation (DoM): Employ a directing metalation group (DMG) to achieve high regioselectivity for ortho-substitution. A DMG, such as an amide or sulfonyl group, coordinates with an organolithium reagent, leading to deprotonation at the adjacent ortho position, which can then be quenched with an electrophile.[2][3][4][5][6]
-
Reaction Conditions Optimization:
-
Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable isomer.
-
Catalyst: In reactions like Friedel-Crafts acylation, the choice of Lewis acid can influence regioselectivity.
-
-
Issue 2: Low Yield in Nitration Reactions.
-
Possible Cause:
-
Insufficiently Strong Nitrating Agent: The electron-deficient benzothiazole ring requires a potent nitrating agent.
-
Decomposition: Harsh acidic conditions can lead to the degradation of the starting material.
-
-
Solution:
-
Use a standard mixture of concentrated nitric acid and sulfuric acid.
-
Carefully control the reaction temperature, keeping it low to minimize decomposition while ensuring the reaction proceeds.
-
Monitor the reaction closely and minimize the reaction time.
-
Issue 3: Polysubstitution in Halogenation Reactions.
-
Possible Cause: High reactivity of the halogenating agent or excess reagent.
-
Solution:
-
Milder Halogenating Agents: Use N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) instead of elemental bromine or chlorine for more controlled monohalogenation.[1]
-
Stoichiometry Control: Use a 1:1 molar ratio of the benzothiazole to the halogenating agent.
-
Low Temperature: Running the reaction at a lower temperature can help control the rate of reaction and prevent over-halogenation.
-
Palladium-Catalyzed Cross-Coupling Reactions
Issue 4: Lack of Selectivity in Reactions with Dihalogenated Benzothiazoles (e.g., 2-Chloro-4-bromobenzothiazole).
-
Possible Cause: The relative reactivity of the carbon-halogen bonds.
-
Solution:
-
Exploit Reactivity Differences: In palladium-catalyzed reactions, the reactivity of halogens follows the order I > Br > Cl. Therefore, for a substrate like 2-chloro-4-bromobenzothiazole, cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination will preferentially occur at the more reactive C4-bromo position.[1][7][8][9][10]
-
Ligand and Catalyst Choice: The selection of the palladium catalyst and ligand can sometimes be used to tune the regioselectivity, although the inherent reactivity of the C-X bond is the dominant factor.
-
Issue 5: Low Yield in Suzuki-Miyaura Coupling.
-
Possible Cause:
-
Inactive Catalyst: The palladium catalyst may have been deactivated by oxygen.
-
Inappropriate Base or Solvent: The base may not be effective, or the solvent may not be suitable for the reaction.
-
-
Solution:
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) and use degassed solvents to prevent catalyst oxidation.[8]
-
Base and Solvent Selection: Use a suitable base like K₂CO₃ or Cs₂CO₃ and a solvent system such as a mixture of toluene, ethanol, and water.[8]
-
Nucleophilic Aromatic Substitution (SNAr)
Issue 6: Difficulty in Achieving Nucleophilic Substitution on the Benzene Ring.
-
Possible Cause: The benzene ring of benzothiazole is generally not activated enough for SNAr unless strong electron-withdrawing groups are present.
-
Solution:
-
Activate the Ring: Introduce a strong electron-withdrawing group, such as a nitro group, on the benzene ring to facilitate SNAr. The reaction of 2-chloro-6-nitrobenzothiazole with nucleophiles is an example.
-
Focus on the C2 Position: The C2 position of the thiazole ring is more susceptible to nucleophilic attack, especially when a good leaving group (e.g., a halogen) is present.[11]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the general principles governing regioselectivity in electrophilic aromatic substitution of substituted benzothiazoles?
A1: The regioselectivity is determined by a combination of factors:
-
Electronic Effects of the Benzothiazole Core: The thiazole ring is electron-withdrawing, which deactivates the fused benzene ring towards electrophilic attack.
-
Directing Effects of Substituents:
-
Electron-Donating Groups (EDGs) on the benzene ring (e.g., -OCH₃, -CH₃) are activating and direct incoming electrophiles to the ortho and para positions relative to the substituent.
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂) are deactivating and direct incoming electrophiles to the meta position relative to the substituent.
-
-
Steric Hindrance: Bulky substituents can hinder attack at the adjacent ortho positions, favoring substitution at the less sterically crowded para position.
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can also influence the isomer distribution.
Q2: How can I selectively functionalize the C2 position versus the benzene ring?
A2:
-
For Benzene Ring Functionalization (EAS): If the C2 position is unsubstituted, it can be susceptible to electrophilic attack. To favor substitution on the benzene ring, you can:
-
Protect the C2 position: Introduce a temporary protecting group at C2.
-
Choose appropriate reaction conditions: For example, in Friedel-Crafts reactions, using milder Lewis acids may favor reaction on the more electron-rich benzene ring.
-
-
For C2 Functionalization:
-
Nucleophilic Substitution: If a leaving group (like a halogen) is present at the C2 position, it is susceptible to nucleophilic attack.
-
C-H Functionalization: Direct C-H activation/functionalization at the C2 position is a modern and effective strategy.
-
Q3: What is Directed Ortho-Metalation (DoM) and how can it be used for benzothiazoles?
A3: Directed Ortho-Metalation is a powerful technique for regioselective functionalization. A directing metalation group (DMG) on the benzothiazole ring chelates to an organolithium base, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then react with various electrophiles to introduce a substituent with high regioselectivity.[2][3][4][5][6]
III. Data Presentation
Table 1: Regioselectivity of Electrophilic Nitration of Substituted Benzothiazoles
| Substituent on Benzothiazole | Nitrating Agent | Major Product(s) | Isomer Ratio (approx.) | Yield (%) |
| Unsubstituted | HNO₃/H₂SO₄ | 6-Nitrobenzothiazole | - | High |
| 2-Amino | HNO₃/H₂SO₄ | 2-Amino-6-nitrobenzothiazole | - | High |
| 2-Methyl | HNO₃/H₂SO₄ | Mixture of 4- and 6-nitro isomers | - | - |
| 6-Bromo | HNO₃/H₂SO₄ | 6-Bromo-4-nitrobenzothiazole | - | High |
Note: Yields and isomer ratios can vary significantly based on specific reaction conditions.
Table 2: Regioselective Suzuki-Miyaura Coupling of 2-Chloro-4-bromobenzothiazole
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 2-Chloro-4-phenylbenzothiazole | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 2-Chloro-4-(4-methoxyphenyl)benzothiazole | 88-98 |
| 3 | 3-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 2-Chloro-4-(3-thienyl)benzothiazole | 80-90 |
Data is representative and based on established principles of higher reactivity of C-Br over C-Cl bonds in palladium-catalyzed cross-coupling reactions.[1][8][9]
IV. Experimental Protocols
Protocol 1: Regioselective Nitration of 2-Aminobenzothiazole to 2-Amino-6-nitrobenzothiazole
-
Dissolution: In a flask equipped with a stirrer and cooled in an ice bath, dissolve 2-aminobenzothiazole (1 equivalent) in concentrated sulfuric acid.
-
Nitration: Slowly add a mixture of concentrated nitric acid (1 equivalent) and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 10 °C.
-
Reaction: Stir the mixture at 0-5 °C for 2-3 hours.
-
Work-up: Pour the reaction mixture slowly onto crushed ice with stirring.
-
Precipitation: Neutralize the solution with a base (e.g., aqueous ammonia) to precipitate the product.
-
Isolation: Filter the solid, wash with cold water, and dry to obtain 2-amino-6-nitrobenzothiazole.
Protocol 2: Regioselective Suzuki-Miyaura Coupling of 2-Chloro-4-bromobenzothiazole
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-chloro-4-bromobenzothiazole (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1).
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]
Protocol 3: N-Acylation of 2-Aminobenzothiazole with an Acyl Chloride
-
Dissolution: Dissolve 2-aminobenzothiazole (1 equivalent) and a base (e.g., triethylamine or pyridine, 1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or THF) in a flask under an inert atmosphere.
-
Acylation: Cool the solution in an ice bath and add the acyl chloride (1.05 equivalents) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid (if a basic catalyst was used), saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-acylated product. Further purification can be done by recrystallization or column chromatography.
V. Mandatory Visualizations
Diagram 1: Factors Influencing Regioselectivity in Electrophilic Aromatic Substitution of Benzothiazoles
Caption: Key factors determining the position of substitution in electrophilic aromatic substitution on benzothiazole rings.
Diagram 2: Troubleshooting Workflow for Low Yield in Palladium-Catalyzed Cross-Coupling
Caption: A step-by-step guide to troubleshooting low yields in palladium-catalyzed cross-coupling reactions of benzothiazoles.
Diagram 3: Logical Relationship for Selective Functionalization of 2-Chloro-4-bromobenzothiazole
Caption: Reaction pathways for the regioselective functionalization of 2-chloro-4-bromobenzothiazole based on bond reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Directed Ortho Metalation [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. baranlab.org [baranlab.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Overcoming poor solubility of 1,3-Benzothiazole-4-sulfonyl chloride in reactions
Technical Support Center: 1,3-Benzothiazole-4-sulfonyl Chloride
This guide provides troubleshooting advice and frequently asked questions to address challenges related to the poor solubility of this compound (CAS: 149575-65-5) in chemical reactions.
Troubleshooting Guide
Q1: My reaction is sluggish or has stalled. How do I know if the poor solubility of this compound is the problem?
A1: Poor solubility is a likely culprit if you observe the following:
-
Visible Solid: The sulfonyl chloride does not fully dissolve in the reaction solvent, even after stirring.
-
Inconsistent Results: Reaction outcomes are not reproducible, which can be due to inconsistent amounts of dissolved reactant.
-
Low Yield: The reaction proceeds but gives a lower yield than expected, as the concentration of the dissolved sulfonyl chloride is the rate-limiting factor.
To confirm, try running a small-scale test at a higher dilution. If the reaction proceeds more efficiently (though perhaps slower), it suggests the initial concentration exceeded the solubility limit.
Q2: I am seeing no reaction at all. The starting material remains undissolved. What are my immediate next steps?
A2: When the reactant fails to dissolve, the reaction cannot proceed in the solution phase. Consider these immediate actions:
-
Increase Temperature: Gently heat the reaction mixture. Many organic compounds show a significant increase in solubility at elevated temperatures. Start with a modest increase (e.g., to 40-60 °C) and monitor for dissolution. Be mindful that sulfonyl chlorides can be sensitive to heat and may degrade or react with certain solvents at high temperatures.
-
Add a Co-solvent: Introduce a small amount of a stronger, compatible solvent to improve the overall solvating power of the medium. For instance, if your reaction is in a non-polar solvent like hexane, adding a small percentage of a more polar aprotic solvent like THF or Dioxane can help.
-
Change the Solvent Entirely: If the current solvent is ineffective, a complete change may be necessary. Consult the solubility data table below to select a more appropriate solvent. Aprotic polar solvents are often a good starting point.
Q3: Can I use protic solvents like ethanol or methanol to dissolve the sulfonyl chloride?
A3: It is strongly discouraged. Sulfonyl chlorides are reactive electrophiles that will undergo solvolysis with nucleophilic solvents like alcohols (ethanol, methanol) or water.[1][2][3] This reaction will consume your starting material to form undesired sulfonate esters or sulfonic acids. Always use dry, aprotic solvents unless the protic solvent is an intended reactant.
Q4: My reaction requires a non-polar solvent, but the sulfonyl chloride won't dissolve. What are my options?
A4: This is a common challenge. You can try several advanced techniques:
-
Phase-Transfer Catalysis (PTC): If your reaction involves an ionic nucleophile, a PTC catalyst (e.g., a quaternary ammonium salt) can transport the nucleophile into the organic phase to react with the suspended sulfonyl chloride.
-
Solvent-Free Reaction Conditions: For certain reactions, such as Suzuki-Miyaura cross-couplings, solvent-free methods using ball milling have proven effective for insoluble reactants.[4][5] This solid-state technique uses mechanical force to drive the reaction.
-
High-Dilution Conditions: While it may increase reaction time, running the reaction at a very high dilution where the sulfonyl chloride can fully dissolve may be the only option to ensure a homogeneous reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
Q2: Which solvents are recommended as a starting point for reactions?
A2: Based on typical solvents for sulfonyl chloride reactions, the following are good candidates to screen:
-
Aprotic Polar Solvents: Acetonitrile (ACN), Tetrahydrofuran (THF), Dioxane, Ethyl Acetate (EtOAc), Dimethylformamide (DMF). Acetonitrile is often a good first choice.[7]
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform. It is crucial to use anhydrous (dry) solvents to prevent hydrolysis of the sulfonyl chloride.
Q3: How does temperature affect the solubility and stability of this compound?
A3: Solubility generally increases with temperature. However, sulfonyl chlorides can be thermally labile. It is recommended to first attempt reactions at room temperature and only use heat if necessary. If heating, monitor the reaction closely for any signs of decomposition (e.g., color change) by thin-layer chromatography (TLC) or LC-MS.
Q4: Are there any alternatives to traditional solution-phase reactions?
A4: Yes. As interest grows in overcoming solubility issues in organic synthesis, solvent-free techniques are becoming more common.[4][5] High-temperature ball milling, for example, can facilitate reactions between solid reactants by providing the necessary energy and mixing without a solvent.[4][5] This can be particularly useful for insoluble starting materials.[4]
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Organic Solvents
Disclaimer: The following data is estimated based on chemical principles and is intended for illustrative guidance. Experimental verification is required.
| Solvent Category | Solvent | Formula | Estimated Solubility at 25 °C (mg/mL) | Notes |
| Polar Aprotic | Acetonitrile (ACN) | CH₃CN | 10 - 25 | Good starting point for reactions.[7] |
| Tetrahydrofuran (THF) | C₄H₈O | 15 - 30 | Can be effective, especially with heating. | |
| Dioxane | C₄H₈O₂ | 20 - 40 | Higher boiling point, useful for heated reactions. | |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 5 - 15 | Used as an extraction solvent in its synthesis.[8] | |
| Dimethylformamide (DMF) | C₃H₇NO | > 50 | High solvating power, but can be difficult to remove. | |
| Chlorinated | Dichloromethane (DCM) | CH₂Cl₂ | 5 - 15 | Commonly used, but may have limited solvating power. |
| Chloroform | CHCl₃ | 5 - 20 | Similar to DCM. | |
| Hydrocarbon | Toluene | C₇H₈ | < 1 | Poor solubility expected. |
| Hexane | C₆H₁₄ | < 0.1 | Very poor solubility expected. | |
| Polar Protic | Water | H₂O | < 0.1 | Insoluble and reactive (hydrolysis).[9] |
| Ethanol | C₂H₅OH | < 1 | Reactive (solvolysis).[1][2] |
Experimental Protocols
Protocol 1: Systematic Solvent Screening
-
Preparation: Place 5 mg of this compound into several small, dry vials.
-
Solvent Addition: To each vial, add 0.2 mL of a different anhydrous solvent from Table 1. This corresponds to a concentration of 25 mg/mL.
-
Observation at Room Temp: Vigorously stir or vortex each vial for 2 minutes. Observe and record if the solid dissolves completely, partially, or not at all.
-
Observation with Heating: For solvents where the compound did not fully dissolve, gently heat the vial to 50 °C for 5 minutes while stirring. Record any changes in solubility.
-
Selection: Choose the solvent that provides complete dissolution at the lowest possible temperature for your reaction.
Protocol 2: Reaction Setup with a Co-Solvent System
-
Initial Setup: To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound and the primary reaction solvent (in which it is poorly soluble).
-
Add Other Reagents: Add any other solid reagents to the suspension.
-
Co-solvent Addition: Begin stirring the mixture. Slowly add a co-solvent (e.g., THF or Dioxane) dropwise until all the solid sulfonyl chloride dissolves. Do not add more than 10-20% v/v of the co-solvent if possible, as it may affect the reaction.
-
Reaction Initiation: Add any liquid reagents or catalysts and proceed with the reaction as planned.
Visualizations
Caption: A workflow diagram illustrating steps to address and overcome poor reactant solubility.
Caption: A decision tree for troubleshooting reactions where poor solubility is a suspected problem.
References
- 1. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. asiaresearchnews.com [asiaresearchnews.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Spectroscopic Comparison of 1,3-Benzothiazole-4-sulfonyl Chloride and Common Alternatives
For Immediate Release
This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectral data for 1,3-Benzothiazole-4-sulfonyl chloride against two commonly used alternatives: benzenesulfonyl chloride and p-toluenesulfonyl chloride. This document is intended for researchers, scientists, and professionals in drug development to facilitate compound identification and characterization.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its alternatives. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration |
| This compound | CDCl₃ | 9.41 (s, 1H), 8.41 (dd, J = 8.1, 1.0 Hz, 1H), 8.29 (dd, J = 7.7, 1.1 Hz, 1H), 7.68 (t, J = 7.9 Hz, 1H)[1] |
| Benzenesulfonyl chloride | CDCl₃ | 8.05 - 7.95 (m, 2H), 7.75 - 7.65 (m, 1H), 7.60 - 7.50 (m, 2H) |
| p-Toluenesulfonyl chloride | CDCl₃ | 7.78 (d, J = 8.3 Hz, 2H), 7.38 (d, J = 8.1 Hz, 2H), 2.46 (s, 3H) |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | CDCl₃ | Predicted: 154.1, 153.8, 134.5, 133.5, 128.9, 126.5, 122.8 |
| Benzenesulfonyl chloride | CDCl₃ | 143.2, 134.8, 129.5, 128.2 |
| p-Toluenesulfonyl chloride | CDCl₃ | 145.8, 132.5, 130.0, 128.1, 21.7[2] |
Experimental Protocols
General NMR Spectroscopy Protocol
A general protocol for acquiring ¹H and ¹³C NMR spectra for sulfonyl chlorides is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the sulfonyl chloride derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled (e.g., zgpg30)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-10 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.
Synthesis of this compound[1]
A detailed protocol for the synthesis of this compound is outlined below:
-
Reaction Setup: To a flask containing chlorosulfonic acid (3.2 mL, 48.4 mmol) at 0 °C, add 1,3-benzothiazole (1.0 g, 7.4 mmol) dropwise.
-
Reaction Progression: Stir the mixture at room temperature for 30 minutes, then heat to 105 °C and stir overnight.
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.
-
Extraction: Extract the aqueous mixture with ethyl acetate (2 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield the final product.
Experimental Workflow and Logic
The following diagrams illustrate the synthesis and analysis workflow for this compound.
Caption: Synthetic workflow for this compound.
Caption: General workflow for NMR analysis of sulfonyl chlorides.
References
Comparative Analysis of 1,3-Benzothiazole-4-sulfonamide Derivatives: A Guide for Drug Development Professionals
A comprehensive overview of the synthesis, characterization, and pharmacological activities of a promising class of therapeutic agents.
This guide offers a detailed comparison of various 1,3-benzothiazole-4-sulfonamide derivatives, providing researchers, scientists, and drug development professionals with essential data to inform their work. The information presented herein is compiled from recent studies and focuses on the quantitative performance, experimental protocols, and relevant biological pathways of these compounds.
Data Presentation: A Comparative Overview of Biological Activities
The following tables summarize the quantitative data for different 1,3-benzothiazole-4-sulfonamide derivatives across a range of pharmacological activities.
Table 1: Carbonic Anhydrase Inhibition
| Compound | hCA I Ki (μM) | hCA II Ki (μM) | Inhibition Type (hCA I) | Inhibition Type (hCA II) |
| 1 | 0.971 ± 0.280 | 0.682 ± 0.335 | Noncompetitive | Noncompetitive |
| 2 | 0.485 ± 0.125 | 0.354 ± 0.089 | Noncompetitive | Noncompetitive |
| 3 | 0.758 ± 0.277 | 0.669 ± 0.074 | Noncompetitive | Competitive |
| 4 | 0.662 ± 0.028 | 0.025 ± 0.010 | Noncompetitive | Noncompetitive |
| 5 | 0.052 ± 0.022 | 0.271 ± 0.077 | Noncompetitive | Competitive |
| 6 | 0.265 ± 0.073 | 0.241 ± 0.008 | Noncompetitive | Noncompetitive |
| 7 | 0.785 ± 0.212 | 0.293 ± 0.047 | Noncompetitive | Noncompetitive |
| 8 | 0.349 ± 0.235 | 0.822 ± 0.557 | Noncompetitive | Noncompetitive |
| 9 | 0.946 ± 0.281 | 0.579 ± 0.048 | Noncompetitive | Noncompetitive |
| 10 | 0.086 ± 0.029 | 0.214 ± 0.057 | Noncompetitive | Noncompetitive |
| Acetazolamide (Standard) | 0.250 | 0.012 | - | - |
Data sourced from a study on secondary sulfonamide derivatives containing a benzothiazole scaffold.[1]
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in μg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| 66c | 6.2 | - | 3.1 | 3.1 |
| 144a | 2.34 | 4.68 | 4.68 | 9.37 |
| 144b | 4.68 | 9.37 | 9.37 | 18.75 |
| 144c | 2.34 | 4.68 | 4.68 | 9.37 |
| Chloramphenicol (Standard) | - | - | - | - |
| Sulphamethoxazole (Standard) | - | - | - | - |
| Ciprofloxacin (Standard) | - | - | 0.58 | 0.58 |
Data for compounds 66c, 144a, 144b, and 144c are from a review on the antibacterial potential of benzothiazole derivatives.[2]
Table 3: Anticonvulsant Activity
| Compound | MES Test (% Protection) | scPTZ Test (% Protection) | Neurotoxicity (Rotarod Test) |
| 9 | 100 | - | Not Neurotoxic |
| 8 | - | 83.3 | Not Neurotoxic |
| 13 | - | - | Neurotoxic |
| Phenytoin (Standard) | 100 | - | - |
| Diazepam (Standard) | - | 100 | - |
MES: Maximal Electroshock; scPTZ: subcutaneous Pentylenetetrazole. Data for compounds 8, 9, and 13 are from a study on novel benzothiazole coupled sulfonamide derivatives.[3]
Table 4: Anti-inflammatory and Analgesic Activity
| Compound | Anti-inflammatory (% Inhibition of Paw Edema at 3h) | Analgesic Activity (Writhing Test, % Protection) |
| 17c | 80 | - |
| 17i | 78 | - |
| BT (200 mg/kg) | 70.5 | 45.09 |
| Celecoxib (Standard) | - | - |
| Aspirin (Standard) | - | 84.33 |
Data for compounds 17c and 17i are from a study on novel anti-inflammatory and analgesic agents.[4] Data for compound BT is from a study on the synthesis and evaluation of anti-inflammatory and analgesic activity of benzothiazole derivatives.[5]
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of 1,3-benzothiazole-4-sulfonamide derivatives.
General Synthesis of N-(4-(1,3-benzothiazol-2-yl)phenyl)benzenesulfonamide Derivatives
-
Synthesis of 2-(4-aminophenyl)-1,3-benzothiazole: A mixture of 4-aminobenzoic acid and 2-aminothiophenol in polyphosphoric acid is heated at a high temperature. The reaction mixture is then cooled and neutralized to precipitate the product, which is subsequently filtered, washed, and recrystallized.
-
Synthesis of Sulfonamide Derivatives: The synthesized 2-(4-aminophenyl)-1,3-benzothiazole is dissolved in pyridine. To this solution, the respective benzenesulfonyl chloride is added portion-wise while stirring in an ice bath. The reaction mixture is stirred at room temperature for several hours. After completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water. The precipitated solid is filtered, washed with dilute hydrochloric acid and then with water, dried, and recrystallized from a suitable solvent like ethanol.[3]
Characterization Techniques
The synthesized compounds are typically characterized by the following spectroscopic methods:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of characteristic functional groups such as N-H, S=O, and C=N.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the chemical structure and confirm the arrangement of protons and carbon atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory effects on human carbonic anhydrase (hCA) I and II isoforms are determined by measuring the esterase activity of the enzyme. The assay is based on the hydrolysis of 4-nitrophenyl acetate by the enzyme, which is monitored spectrophotometrically at 400 nm. The inhibition constants (Ki) are calculated from dose-response curves.[1]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentrations (MICs) of the compounds against various bacterial strains are determined using the broth microdilution method. Serial dilutions of the compounds are prepared in a 96-well microtiter plate containing Mueller-Hinton broth. The bacterial suspension is added to each well, and the plates are incubated. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]
In Vivo Anticonvulsant Evaluation
-
Maximal Electroshock (MES) Test: This test is used to identify compounds effective against generalized tonic-clonic seizures. An electrical stimulus is applied to mice through corneal electrodes, and the ability of the compound to prevent the tonic hind limb extension is observed.[3]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is used to identify compounds that protect against absence seizures. A convulsant dose of pentylenetetrazole is administered subcutaneously, and the ability of the test compound to prevent clonic seizures is recorded.[3]
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Test)
Acute inflammation is induced in rats by injecting carrageenan into the sub-plantar region of the hind paw. The test compounds are administered orally before the carrageenan injection. The paw volume is measured at different time intervals, and the percentage inhibition of edema is calculated by comparing it with the control group.[4][5]
In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)
Pain is induced in mice by intraperitoneal injection of acetic acid. The test compounds are administered orally prior to the acetic acid injection. The number of writhes (a characteristic stretching behavior) is counted for a specific period, and the percentage protection from writhing is calculated.[5]
Mandatory Visualization
The following diagrams illustrate key processes and pathways related to the characterization of 1,3-benzothiazole-4-sulfonamide derivatives.
Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of 1,3-benzothiazole-4-sulfonamide derivatives.
Caption: Signaling pathway of carbonic anhydrase inhibition by 1,3-benzothiazole-4-sulfonamide derivatives.
References
- 1. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 1,3-Benzothiazole-4-sulfonyl Chloride and Benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1,3-benzothiazole-4-sulfonyl chloride and the well-characterized benzenesulfonyl chloride. Due to a lack of published quantitative kinetic data for this compound, this document outlines established experimental protocols to enable a direct comparison and presents known data for benzenesulfonyl chloride. The anticipated reactivity of this compound is discussed based on established principles of physical organic chemistry.
Introduction
Sulfonyl chlorides are a critical class of reagents in organic synthesis and medicinal chemistry, primarily utilized for the formation of sulfonamides and sulfonate esters. Benzenesulfonyl chloride is a benchmark compound, and its reactivity has been extensively studied.[1][2] In contrast, this compound is a more complex heterocyclic sulfonyl chloride, offering potential for the synthesis of novel bioactive molecules. Understanding its reactivity profile in comparison to benzenesulfonyl chloride is crucial for its effective utilization in drug discovery and development.
The reactivity of sulfonyl chlorides is predominantly influenced by the electrophilicity of the sulfur atom, which is modulated by the electronic properties of the aromatic or heterocyclic substituent. The electron-withdrawing or -donating nature of the substituent directly impacts the rate of nucleophilic attack at the sulfonyl group.
Predicted Reactivity of this compound
Comparative Data Presentation
The following tables summarize the available quantitative data for benzenesulfonyl chloride and provide a template for the data that should be collected for this compound to enable a comprehensive comparison.
Table 1: Quantitative Reactivity Data for Benzenesulfonyl Chloride
| Reaction Type | Nucleophile/Solvent | Temperature (°C) | Rate Constant (k) | Reference |
| Hydrolysis | Water | 21 | 2.25 x 10⁻³ s⁻¹ | [4] |
| Hydrolysis | 50% Sulfuric Acid | 25 | (Specific value not cited, but studied) | [2] |
| Aminolysis | Aniline in Methanol | Not Specified | (Studied, ρ value determined) | [5] |
| Solvolysis | Various | 35 | (Extensive data available) | [6] |
Table 2: Proposed Data Collection for this compound
| Reaction Type | Nucleophile/Solvent | Temperature (°C) | Rate Constant (k) | Notes |
| Hydrolysis | Water | 25 | To be determined | Expected to be faster than benzenesulfonyl chloride. |
| Hydrolysis | 50% Aqueous Dioxane | 25 | To be determined | Allows for comparison with historical data on other sulfonyl chlorides. |
| Aminolysis | Aniline in Methanol | 25 | To be determined | Provides insight into sulfonamide formation rates. |
| Aminolysis | Benzylamine in Acetonitrile | 25 | To be determined | Comparison with a different amine nucleophile. |
Experimental Protocols
To facilitate the direct comparison of the two sulfonyl chlorides, the following detailed experimental protocols are provided.
Protocol 1: Determination of Hydrolysis Rate by Spectrophotometry
This method is adapted from studies on the hydrolysis of aromatic sulfonyl chlorides.[2] It monitors the disappearance of the sulfonyl chloride or the appearance of the sulfonic acid product over time.
Workflow for Hydrolysis Rate Determination
Caption: Workflow for determining the hydrolysis rate of sulfonyl chlorides via UV-Vis spectrophotometry.
Methodology:
-
Wavelength Selection: Determine a suitable wavelength for monitoring the reaction. This can be a wavelength where the sulfonyl chloride has a significant absorbance that changes upon conversion to the sulfonic acid.
-
Reaction Setup: In a thermostatted cuvette, place the aqueous reaction medium (e.g., a buffer solution of known pH).
-
Initiation: Inject a small, known volume of a concentrated stock solution of the sulfonyl chloride in a water-miscible, non-reactive solvent (e.g., acetonitrile) into the cuvette. The final concentration of the sulfonyl chloride should be in the micromolar to millimolar range.
-
Data Acquisition: Immediately begin recording the absorbance at the chosen wavelength at regular time intervals until the reaction is complete (i.e., the absorbance is stable).
-
Data Analysis: Assuming pseudo-first-order kinetics (with water in large excess), the rate constant (k) can be determined by plotting the natural logarithm of the change in absorbance versus time.
Protocol 2: Determination of Aminolysis Rate by HPLC
This protocol allows for the monitoring of the reaction between a sulfonyl chloride and an amine to form a sulfonamide.
Workflow for Aminolysis Rate Determination
Caption: Workflow for determining the aminolysis rate of sulfonyl chlorides using HPLC analysis.
Methodology:
-
Reaction Setup: In a thermostatted reaction vessel, combine solutions of the sulfonyl chloride and the amine in a suitable aprotic solvent (e.g., acetonitrile). The concentrations should be chosen to allow for a measurable reaction rate.
-
Sampling: At various time points, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot, for example, by diluting it in a large volume of the mobile phase used for HPLC analysis.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC with UV detection. Develop a method that effectively separates the starting materials and the sulfonamide product.
-
Data Analysis: Create calibration curves for the sulfonyl chloride and the sulfonamide to quantify their concentrations in each sample. Plot the concentration of the sulfonyl chloride versus time and fit the data to a second-order rate equation to determine the rate constant (k).
Reaction Pathway
The general reaction pathway for the nucleophilic substitution on a sulfonyl chloride is depicted below. This pathway is applicable to both hydrolysis (with water as the nucleophile) and aminolysis (with an amine as the nucleophile). The reaction is generally considered to proceed through a concerted SN2-like mechanism or a stepwise mechanism involving a short-lived intermediate.
General Nucleophilic Substitution Pathway
Caption: Generalized reaction pathway for the nucleophilic substitution on an aromatic sulfonyl chloride.
Conclusion
While a direct experimental comparison of the reactivity of this compound and benzenesulfonyl chloride is not yet available in the literature, this guide provides the necessary framework for conducting such a study. Based on the electron-withdrawing nature of the benzothiazole ring, it is hypothesized that this compound will exhibit greater reactivity towards nucleophiles than benzenesulfonyl chloride. The detailed experimental protocols provided herein will allow researchers to quantify this reactivity difference, providing valuable data for the application of this heterocyclic building block in the synthesis of novel compounds with potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles [mdpi.com]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The kinetics and mechanism of the reactions of aromatic sulphonyl chlorides with anilines in methanol; Brønsted and Hammett correlations - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. chemscene.com [chemscene.com]
A Comparative Guide to the HPLC Analysis of 1,3-Benzothiazole-4-sulfonyl Chloride Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in the synthesis and application of 1,3-benzothiazole derivatives, the accurate analysis of reaction mixtures containing 1,3-Benzothiazole-4-sulfonyl chloride is paramount. This highly reactive intermediate is a cornerstone in the synthesis of a variety of biologically active molecules. Its inherent reactivity, however, necessitates robust analytical methods to ensure the purity of the compound and to monitor the progress of reactions effectively. High-Performance Liquid Chromatography (HPLC) stands out as a versatile and widely adopted technique for this purpose.[1]
This guide provides a comprehensive comparison of HPLC with other analytical techniques for the analysis of this compound and its reaction mixtures. Supported by experimental data and detailed protocols, this document aims to assist in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for the separation, identification, and quantification of this compound and its related impurities. Given its aromatic nature, this compound possesses a UV chromophore, making it amenable to direct detection by UV-Vis detectors.[1] Both normal-phase and reversed-phase HPLC can be utilized, with reversed-phase being more common for this class of compounds.
A typical starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acidic modifier like phosphoric acid or formic acid to ensure good peak shape.[2]
Potential Impurities in Reaction Mixtures
The primary impurity of concern is the hydrolysis product, 1,3-benzothiazole-4-sulfonic acid, which can form upon exposure of the sulfonyl chloride to moisture.[1] Other potential impurities may arise from the starting materials or side reactions during the synthesis, which typically involves the reaction of benzothiazole with chlorosulfonic acid.
Comparison of Analytical Techniques
While HPLC is a primary tool, other analytical methods can provide complementary information or may be more suitable for specific analytical challenges. The following table summarizes the performance of HPLC in comparison to Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound.
| Analytical Technique | Performance Parameter | This compound Analysis | Advantages | Limitations |
| HPLC-UV | Applicability | Excellent for purity determination and reaction monitoring. | High resolution, sensitivity, and adaptability for a wide range of related compounds.[1] | The analyte must have a UV chromophore (which this compound does). |
| Sample Throughput | High, especially with modern UHPLC systems.[3][4][5] | Automation is common, allowing for the analysis of many samples. | Run times can be longer than some other techniques. | |
| Quantitative Capability | Excellent, with high precision and accuracy. | Well-established methods for quantification using external or internal standards. | Requires careful calibration. | |
| Structural Information | Limited to retention time and UV spectrum. | Diode-array detectors can provide some spectral information for peak identification. | Does not provide definitive structural elucidation. | |
| GC-MS | Applicability | Suitable, but may require derivatization. | Provides excellent separation and structural information from mass spectra.[6] | The thermal lability of sulfonyl chlorides can be a concern, potentially leading to degradation in the injector port. Derivatization to a more stable derivative (e.g., sulfonamide) is often recommended.[6] |
| Sample Throughput | Moderate to high. | Fast run times are possible. | Sample preparation, including derivatization, can be time-consuming. | |
| Quantitative Capability | Good, but can be affected by derivatization efficiency. | Can be highly sensitive, especially in selected ion monitoring (SIM) mode.[7] | Requires careful control of derivatization and injection conditions for accurate quantification. | |
| Structural Information | Excellent for volatile components. | Mass spectral libraries can aid in the identification of unknown impurities. | Not suitable for non-volatile or thermally unstable compounds. | |
| NMR Spectroscopy | Applicability | Excellent for structural elucidation and purity assessment.[8] | Provides unambiguous structural information and can be used for quantitative analysis (qNMR) without the need for a specific reference standard of the analyte.[8] | Lower sensitivity compared to chromatographic techniques. |
| Sample Throughput | Low to moderate. | Relatively fast for obtaining a qualitative spectrum. | Quantitative experiments require longer acquisition times and careful parameter optimization. | |
| Quantitative Capability | Excellent (qNMR), with high precision.[8][9] | Directly proportional relationship between signal intensity and the number of nuclei allows for accurate quantification against an internal standard.[8] | Requires a higher concentration of the analyte compared to HPLC or GC-MS. | |
| Structural Information | Definitive. | Provides detailed information about the chemical environment of each atom in the molecule.[8] | Complex mixtures can lead to overlapping signals, making interpretation challenging. |
Experimental Protocols
HPLC-UV Method for Analysis of this compound
This protocol is a recommended starting point and may require optimization based on the specific reaction mixture and available instrumentation.
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (or formic acid), analytical grade.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (e.g., 60:40 v/v). The gradient can be optimized to improve the separation of impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or optimized based on the UV spectrum of this compound).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the reaction mixture.
-
Dissolve in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
GC-MS Method with Derivatization
This protocol is for the analysis of this compound after conversion to its more thermally stable diethylsulfonamide derivative.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Reagents:
-
Dichloromethane (anhydrous).
-
Diethylamine.
-
-
Derivatization Procedure:
-
Dissolve a known amount of the reaction mixture in anhydrous dichloromethane.
-
Add an excess of diethylamine.
-
Allow the reaction to proceed to completion at room temperature.
-
-
Chromatographic and Spectrometric Conditions:
Quantitative NMR (qNMR) Spectroscopy
This protocol outlines a general procedure for the quantitative analysis of this compound using an internal standard.
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
-
Reagents:
-
Deuterated chloroform (CDCl₃) or another suitable aprotic deuterated solvent.[8]
-
A certified internal standard with a known purity (e.g., maleic anhydride, 1,4-dinitrobenzene).
-
-
Sample Preparation:
-
Accurately weigh a precise amount of the reaction mixture and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant signals (typically 5 times the longest T1).
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the concentration of the analyte based on the integral values, the number of protons contributing to each signal, and the known concentration of the internal standard.[9]
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the HPLC analysis of a this compound reaction mixture.
Caption: Workflow for HPLC analysis of a this compound reaction mixture.
The logical flow for selecting an appropriate analytical technique is depicted in the following diagram.
Caption: Logic for selecting an analytical method for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Benzothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Comparison of UHPLC and HPLC in benzodiazepines analysis of postmortem samples: a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case–Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to 1,3-Benzothiazole-4-sulfonyl Chloride Derivatives: Structure, Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1,3-benzothiazole-4-sulfonyl chloride derivatives and their alternatives, focusing on their X-ray crystal structures, biological activities as enzyme inhibitors, and the experimental methodologies used for their evaluation. The data presented herein is intended to support research and development efforts in medicinal chemistry and drug discovery.
Structural Analysis of 1,3-Benzothiazole Derivatives
A notable example is the crystal structure of N'-(1,3-Benzothiazol-2-Yl)benzenesulfonohydrazide.[1] X-ray diffraction studies of N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides show that these compounds crystallize with two independent but similar amino tautomers in the asymmetric units.[2] The supramolecular arrangement is stabilized by classical N–H(hydrazinyl)···N(thiazoyl) hydrogen bonds and various π–π stacking interactions.[2] In the case of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide, the dihedral angle between the benzene and benzothiazole rings is 75.5°.[3] The crystal structure of N-(1,3-Benzothiazol-2-yl)acetamide reveals that molecules are linked into dimers by N—H⋯N hydrogen bonds.[4]
These structural motifs are crucial for understanding the binding of these derivatives to enzyme active sites and for the rational design of more potent and selective inhibitors.
Performance as Enzyme Inhibitors: A Comparative Overview
1,3-Benzothiazole sulfonamide derivatives have emerged as potent inhibitors of two key enzyme families: carbonic anhydrases (CAs) and cyclin-dependent kinases (CDKs), both of which are significant targets in cancer and neurodegenerative disease research.
Carbonic Anhydrase Inhibition
Benzothiazole-based sulfonamides have demonstrated significant inhibitory activity against various human carbonic anhydrase (hCA) isoforms. A comparative analysis of their inhibition constants (Ki) reveals their potency and selectivity.
| Compound | hCA I (Ki in nM) | hCA II (Ki in nM) | hCA VII (Ki in nM) | hCA IX (Ki in nM) | Reference |
| Benzothiazole Sulfonamides | |||||
| Bromo-derivative 6 | 84.1 | 7.8 | - | 3.7 | [5] |
| 6-sulfonamide 2 | - | - | - | 3.7 | [5] |
| 5-sulfonamide 4 | - | - | - | 38.2 | [5] |
| Compound 8b (meta-sulfonamide) | >100,000 | 652.7 | - | 54.1 | [6] |
| Compound 8c (para-sulfonamide) | 361.7 | 54.1 | - | 29.3 | [6] |
| Standard Inhibitors | |||||
| Acetazolamide (AAZ) | - | 12.1 | - | 25.0 | [6] |
| Ethoxzolamide (EZA) | - | 9.1 | 2.5 | 7.8 | [5] |
As shown in the table, certain benzothiazole sulfonamides exhibit potent, low nanomolar inhibition of cancer-related isoforms hCA IX and hCA II, with some derivatives showing greater potency than the standard inhibitor Acetazolamide.[5][6] The substitution pattern on the benzothiazole ring and the position of the sulfonamide group significantly influence the inhibitory activity and isoform selectivity.[5]
Cyclin-Dependent Kinase 5 (CDK5) Inhibition
Derivatives of 1,3-benzothiazole have also been investigated as inhibitors of Cyclin-Dependent Kinase 5 (CDK5), a key player in neurodegenerative diseases.
| Compound | CDK2 (IC50 in nM) | CDK5 (IC50 in nM) | Reference |
| Diaminothiazole Inhibitor 51 | 1.1 - 1.5 | 1.1 - 1.8 | [7] |
| Alternative CDK Inhibitors | |||
| Flavopiridol | 190 (Ki) | - | [8] |
| Roscovitine | - | - | |
| Dinaciclib | - | - |
While specific Ki values for this compound derivatives against CDK5 were not detailed in the provided search results, related thiazole derivatives, such as the diaminothiazole inhibitor 51, show potent low nanomolar inhibition of both CDK2 and CDK5.[7] This highlights the potential of the broader thiazole scaffold in designing potent CDK inhibitors. For comparison, established CDK inhibitors like Flavopiridol also show activity against multiple CDKs.[8]
Experimental Protocols
Synthesis of Benzothiazole Sulfonamide Derivatives
A general method for the synthesis of N-substituted benzenesulfonamides involves the condensation of an aminobenzothiazole with a substituted benzenesulfonyl chloride.
Example Protocol for N-[(4-benzothiazole-2-yl) phenyl] substituted benzenesulfonamides:
-
2-(3/4-aminophenyl)benzothiazole is condensed with a substituted benzenesulfonyl chloride.[9]
-
For instance, 2-amino-6-fluoro-7-chloro (1,3) benzothiazole (0.013 mol) is taken in pyridine (4 ml) and acetic anhydride (20 ml).[10]
-
p-acetamido benzene sulphonyl chloride (0.01 mol) is added to the mixture, which is then heated on a water bath for 2 hours.[10]
-
The reaction mixture is poured into ice-cold water, and the resulting solid is filtered and recrystallized from dilute ethanol to yield the pure product.[10]
Synthesis of 2-[2-(4-Halobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazoles:
These compounds can be prepared by reacting 2-hydrazinyl-1,3-benzothiazole with the corresponding 4-halobenzenesulfonyl chloride.[2]
X-ray Crystallography for Structural Determination
Single-crystal X-ray diffraction is employed to determine the three-dimensional atomic structure of the synthesized compounds.
General Workflow:
-
Crystallization: Suitable single crystals of the compound are grown, often by slow evaporation from a solvent mixture (e.g., chloroform-ethanol).[3]
-
Data Collection: A crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure using methods like structure-invariant direct methods. The structural model is then refined.[3]
Signaling Pathways
Carbonic Anhydrase IX in Tumor Hypoxia
Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly expressed in many solid tumors in response to hypoxia. It plays a crucial role in pH regulation, promoting tumor cell survival and proliferation in the acidic tumor microenvironment.
Caption: Carbonic Anhydrase IX signaling in tumor hypoxia.
CDK5 in Neurodegeneration
Cyclin-dependent kinase 5 (CDK5) is a crucial kinase in the central nervous system. Its dysregulation, often through the cleavage of its activator p35 to the more stable p25, leads to hyperactivation and subsequent hyperphosphorylation of substrates like Tau, contributing to the pathology of neurodegenerative diseases such as Alzheimer's disease.
Caption: CDK5 hyperactivation pathway in neurodegeneration.
References
- 1. (PDF) N′-(1,3-Benzothiazol-2-Yl)benzenesulfonohydrazide: [research.amanote.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(1,3-Benzothiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. flore.unifi.it [flore.unifi.it]
- 6. Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Benzothiazole Sulfonamides: Modern Alternatives to Traditional Sulfonyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sulfonamides is a cornerstone of medicinal chemistry, with this functional group being a key pharmacophore in a multitude of therapeutic agents. The traditional approach, relying on the reaction of amines with sulfonyl chlorides, such as 1,3-benzothiazole-4-sulfonyl chloride, is often hampered by the harsh conditions required for the synthesis of the sulfonyl chloride precursor, its instability, and limited functional group tolerance. This guide provides a comprehensive comparison of modern, more versatile alternatives, supported by experimental data and detailed protocols, to empower researchers in the efficient synthesis of benzothiazole-containing sulfonamides.
Executive Summary of Synthetic Methodologies
Modern advancements in synthetic organic chemistry offer several powerful alternatives to the classical sulfonyl chloride-based sulfonamide synthesis. These methods provide milder reaction conditions, broader substrate scope, and improved functional group compatibility. This guide focuses on a comparative analysis of the following key strategies:
-
Traditional Chlorosulfonylation and Amination: The benchmark method involving the preparation of this compound and its subsequent reaction with an amine.
-
Sulfur Dioxide Surrogates (DABSO) with Organometallic Reagents: A convenient approach utilizing a stable solid SO2 source, 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), in conjunction with organozinc reagents.
-
Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids: A transition-metal-catalyzed method that allows for the synthesis of sulfonyl chlorides under mild conditions from readily available arylboronic acids.
-
Direct Oxidative Coupling of Thiols and Amines: An atom-economical approach that bypasses the need for the pre-formation and isolation of a sulfonyl chloride intermediate.
The following sections provide a detailed comparison of these methods, including quantitative data on their performance and step-by-step experimental protocols.
Comparative Performance Data
To provide a clear and objective comparison, the following table summarizes the performance of each synthetic methodology for the preparation of a representative N-aryl benzothiazole sulfonamide.
| Methodology | Key Reagents | Reaction Temperature | Reaction Time | Yield (%) | Key Advantages | Key Limitations |
| Traditional Method | 1,3-Benzothiazole, Chlorosulfonic Acid, Amine | 0°C to 105°C | 12-24 hours | ~70-85% | Well-established, high yields for simple substrates. | Harsh reagents, limited functional group tolerance, potential for side reactions. |
| DABSO & Organozinc | Benzothiazole-derived Organozinc, DABSO, Amine | Room Temperature | 2-4 hours | 75-90% | Mild conditions, stable SO2 source, good functional group tolerance. | Requires preparation of the organozinc reagent. |
| Pd-Catalyzed Coupling | Benzothiazole Boronic Acid, Phenyl Chlorosulfate, Amine | 50-100°C | 12-18 hours | 70-88% | Excellent functional group tolerance, mild conditions. | Requires a palladium catalyst and a specific chlorosulfonylation reagent. |
| Oxidative Coupling | 2-Mercaptobenzothiazole, Amine, Oxidant (e.g., H2O2/SOCl2) | Room Temperature | 1-5 minutes | 85-95% | Rapid reaction, high yields, atom-economical. | The oxidant system can be sensitive to certain functional groups. |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of a representative N-phenyl-1,3-benzothiazole-4-sulfonamide using the compared methodologies.
Method 1: Traditional Synthesis via this compound
Step 1: Synthesis of this compound
-
To a stirred solution of chlorosulfonic acid (5.0 mL, 75 mmol) at 0°C, slowly add 1,3-benzothiazole (1.0 g, 7.4 mmol) dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.
-
Heat the reaction mixture to 105°C and stir overnight.
-
Cool the mixture to 0°C and carefully quench by pouring it onto crushed ice.
-
Extract the aqueous mixture with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Step 2: Synthesis of N-phenyl-1,3-benzothiazole-4-sulfonamide
-
To a solution of aniline (1.1 eq) in pyridine at 0°C, add a solution of this compound (1.0 eq) in pyridine dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired sulfonamide. Typical Yield: 75-85%.
Method 2: Synthesis using DABSO and an Organozinc Reagent
Step 1: Preparation of the Benzothiazole Organozinc Reagent
-
To a solution of 4-bromobenzothiazole (1.0 eq) in anhydrous THF, add a solution of n-butyllithium (1.05 eq) at -78°C under an inert atmosphere.
-
Stir the mixture at -78°C for 30 minutes.
-
Add a solution of zinc chloride (1.1 eq) in THF to the reaction mixture and allow it to warm to room temperature.
Step 2: Sulfonamide Synthesis
-
To the freshly prepared benzothiazole organozinc reagent, add DABSO (1.2 eq) in one portion at room temperature.
-
Stir the mixture for 1 hour.
-
Add N-chlorosuccinimide (1.2 eq) and continue stirring for 30 minutes.
-
Add a solution of aniline (1.5 eq) in THF and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography. Typical Yield: 80-90%.
Method 3: Palladium-Catalyzed Synthesis from Benzothiazole Boronic Acid
-
In a reaction vessel, combine benzothiazole-4-boronic acid (1.0 eq), phenyl chlorosulfate (1.2 eq), palladium acetate (2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%) in a solvent such as acetone.
-
Add a base (e.g., K2CO3, 2.0 eq) and heat the mixture to 80°C for 12 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature and add a solution of aniline (1.5 eq) and a base such as pyridine (2.0 eq).
-
Stir the mixture at room temperature for 6 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired sulfonamide. Typical Yield: 75-88%.
Method 4: Direct Oxidative Coupling of 2-Mercaptobenzothiazole
-
To a solution of 2-mercaptobenzothiazole (1.0 eq) and aniline (1.2 eq) in a suitable solvent like acetonitrile, add a solution of hydrogen peroxide (30% in water, 3.0 eq) at room temperature.
-
Slowly add thionyl chloride (1.1 eq) to the mixture. The reaction is typically exothermic and completes within a few minutes.
-
After the reaction is complete (monitored by TLC), pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography. Typical Yield: 90-95%.
Visualizing Synthetic and Biological Pathways
To further aid in the understanding of the synthetic strategies and the biological context of benzothiazole sulfonamides, the following diagrams have been generated using Graphviz.
Synthetic Workflow
Caption: Generalized workflows for sulfonamide synthesis.
Signaling Pathway: Carbonic Anhydrase IX in Tumor Hypoxia
Many benzothiazole sulfonamides are potent inhibitors of carbonic anhydrase (CA), particularly the tumor-associated isoform CA IX. This enzyme plays a crucial role in the adaptation of cancer cells to hypoxic and acidic microenvironments.
Caption: Role of CA IX in tumor acidosis and metastasis.
Conclusion
The synthesis of benzothiazole sulfonamides has evolved significantly beyond the traditional reliance on sulfonyl chlorides. Modern methodologies, including the use of sulfur dioxide surrogates, palladium-catalyzed cross-coupling reactions, and direct oxidative coupling, offer researchers a powerful toolkit to construct these important molecules with greater efficiency, milder conditions, and broader substrate applicability. The choice of synthetic route will depend on factors such as the availability of starting materials, desired functional group tolerance, and scalability. This guide provides the necessary data and protocols to make an informed decision and to facilitate the discovery and development of novel sulfonamide-based therapeutics.
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 1,3-Benzothiazole-4-sulfonamides
A comprehensive analysis of 1,3-benzothiazole-4-sulfonamide derivatives reveals a versatile scaffold with significant potential in drug discovery. This guide provides a comparative overview of their antimicrobial, anticancer, and enzyme-inhibiting activities, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The 1,3-benzothiazole ring system is a prominent heterocyclic scaffold found in numerous natural and synthetic compounds exhibiting a wide array of biological properties.[1] When coupled with a sulfonamide moiety, these derivatives have demonstrated promising activities, including antibacterial, anticancer, and enzyme inhibitory effects.[1][2][3] This guide summarizes key findings from recent studies to facilitate a comparative understanding of their structure-activity relationships and therapeutic promise.
Antimicrobial Activity: A Renewed Arsenal Against Drug Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Several studies have highlighted the efficacy of 1,3-benzothiazole-4-sulfonamide derivatives against various bacterial and fungal strains.
Antibacterial Performance
A number of synthesized benzothiazole derivatives of sulfonamides have shown considerable antibacterial properties.[1] Notably, certain thiazole and benzothiazole derivatives carrying a benzenesulfonamide moiety have demonstrated effective antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.3 to 100 µg/mL.[3] However, these compounds showed no significant inhibition of Gram-negative Escherichia coli or fungi at concentrations up to 100 µg/mL.[3] Interestingly, synergistic inhibitory activity was observed when these active antibacterial sulfonamides were tested in combination with trimethoprim against both Bacillus subtilis and Staphylococcus aureus.[3]
In a different study, newly synthesized benzothiazole derivatives were evaluated for their antimicrobial activity, with most compounds showing activity against S. aureus with a MIC range of 0.025 to 2.609 mM.[4] One of the most active compounds exhibited superior activity against the S. aureus strain with a MIC of 0.025 mM, outperforming the standard drugs ampicillin and sulfadiazine.[4]
Table 1: Comparative Antibacterial Activity (MIC)
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Sulfanilamides and nitro-substituted sulfonamides | Gram-positive bacteria (various) | 0.3 - 100 | [3] |
| Benzothiazole Derivative 16c | Staphylococcus aureus | 0.025 mM | [4] |
| Benzothiazole arylidine derivatives | Various bacteria | 4–20 µmol L–1 | [5] |
| Compounds 3 and 4 | E. coli | 25-100 | [6] |
| Compounds 3 and 4 | S. aureus | 50-200 | [6] |
| Compounds 3 and 4 | B. subtilis | 25-200 | [6] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric in assessing antibacterial efficacy.[3]
Anticancer Activity: Targeting Key Pathways in Carcinogenesis
The quest for more effective and less toxic anticancer agents is a continuous effort in medicinal chemistry. 1,3-Benzothiazole derivatives have emerged as a promising class of compounds with significant antiproliferative activity against various cancer cell lines.[7][8]
Several studies have demonstrated the potent cytotoxic effects of these compounds. For instance, a series of benzothiazole derivatives incorporating a 1,3,4-thiadiazole moiety exhibited remarkable cytotoxicity against hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and colorectal carcinoma (HCT-116) cell lines, with IC50 values ranging from 3.58 to 15.36 µM.[9] Another study reported novel 2,3-dihydropyrido[2,3-d]pyrimidin-4-one and pyrrolo[2,1-b][1][3]benzothiazole derivatives that showed higher cytotoxicity against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines compared to the reference drug doxorubicin.[5]
Table 2: Comparative Anticancer Activity (IC50)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compounds 4a, 4f, 4l, 4r | HepG-2, HCT-116, MCF-7 | 3.58 - 15.36 | [9] |
| Compound 10e | HCT116 | 0.39 ± 0.06 | [10] |
| Compound 10e | MCF-7 | 0.46 ± 0.04 | [10] |
| Compound 5a | MCF-7 | 1.88 ± 0.11 | [10] |
| Compound 5a | B16-F10 | 2.12 ± 0.15 | [10] |
| Compound 4g | HT-1376 bladder carcinoma | 26.51 | [11] |
| Indole based benzothiazole derivative 55 | HT-29 | 0.024 | [7] |
| Indole based benzothiazole derivative 55 | H460 | 0.29 | [7] |
| Indole based benzothiazole derivative 55 | A549 | 0.84 | [7] |
| Indole based benzothiazole derivative 55 | MDA-MB-231 | 0.88 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Enzyme Inhibition: A Targeted Approach to Disease Modification
Enzyme inhibition is a key mechanism through which many drugs exert their therapeutic effects. 1,3-Benzothiazole-4-sulfonamides have been investigated as inhibitors of several clinically relevant enzymes.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[2][7] Secondary sulfonamide derivatives containing a benzothiazole scaffold have been synthesized and shown to inhibit human carbonic anhydrase isoforms hCA I and hCA II.[2][12] The inhibitory effects, measured by IC50 and Ki values, indicated that some of these compounds were more effective than the standard drug acetazolamide.[2] The Ki values against hCA I and hCA II were in the ranges of 0.052 ± 0.022–0.971 ± 0.280 µM and 0.025 ± 0.010–0.682 ± 0.335 µM, respectively.[2]
Table 3: Comparative Carbonic Anhydrase Inhibition (Ki)
| Compound | hCA I Ki (µM) | hCA II Ki (µM) | Reference |
| 1 | 0.971 ± 0.280 | 0.682 ± 0.335 | [12] |
| 2 | 0.354 ± 0.108 | 0.211 ± 0.067 | [12] |
| 3 | 0.186 ± 0.017 | 0.166 ± 0.010 | [12] |
| 4 | 0.112 ± 0.018 | 0.025 ± 0.010 | [12] |
| 5 | 0.052 ± 0.022 | 0.171 ± 0.011 | [12] |
| 6 | 0.118 ± 0.013 | 0.101 ± 0.008 | [12] |
| 7 | 0.185 ± 0.112 | 0.203 ± 0.007 | [12] |
| 8 | 0.306 ± 0.138 | 0.822 ± 0.331 | [12] |
| 9 | 0.601 ± 0.201 | 0.316 ± 0.008 | [12] |
| 10 | 0.081 ± 0.026 | 0.110 ± 0.031 | [12] |
| Acetazolamide | 0.250 | 0.012 | [12] |
Dihydropteroate Synthase (DHPS) Inhibition
Sulfonamide drugs are known to exert their antibacterial effect by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[4] New derivatives of benzothiazole have been evaluated for their ability to inhibit the DHPS enzyme.[4] The most active compounds showed IC50 values comparable to the standard drug, with one compound being the most active with an IC50 value of 7.85 μg/mL.[4]
Conclusion
The diverse biological activities of 1,3-benzothiazole-4-sulfonamide derivatives underscore their importance as a privileged scaffold in medicinal chemistry. The presented data highlights their potential as lead compounds for the development of new antimicrobial, anticancer, and enzyme-inhibiting drugs. Further optimization of this scaffold could lead to the discovery of potent and selective therapeutic agents to address unmet medical needs. The detailed experimental protocols and comparative data provided in this guide aim to support and accelerate future research in this promising area.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamide derivatives with benzothiazole scaffold: Synthesis and carbonic anhydrase I-II inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationships of 1,3-Benzothiazole-4-sulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,3-benzothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. When coupled with a sulfonamide moiety, particularly at the 4-position, the resulting analogs exhibit significant potential as both carbonic anhydrase inhibitors and antimicrobial agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Carbonic Anhydrase Inhibition
1,3-Benzothiazole-4-sulfonamide analogs have emerged as potent inhibitors of human carbonic anhydrase (hCA) isoforms. The sulfonamide group acts as a key zinc-binding group within the enzyme's active site. SAR studies have revealed that substitutions on the benzothiazole ring and the sulfonamide nitrogen can significantly influence inhibitory potency and isoform selectivity.
Quantitative Comparison of Carbonic Anhydrase Inhibitors
The following table summarizes the inhibitory activity (Kᵢ in nM) of representative 1,3-benzothiazole-4-sulfonamide analogs against various hCA isoforms. Lower Kᵢ values indicate greater potency.
| Compound ID | R¹ (at position 2) | R² (on sulfonamide) | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| 1 | H | H | 61.5 | 16.4 | 29.3 | 57.5 | [1] |
| 2 | H | CH₃ | >10000 | 458.1 | 65.3 | 113.2 | [1] |
| 3 | Ureido-phenyl | H | - | - | 16.4 | 29.3 | [1] |
| 4 | H | Ethyl | - | 34.7 | - | - | [1] |
| 5 | H | Propyl | - | 51.2 | - | - | [1] |
| Acetazolamide (Standard) | - | - | 250 | 12 | 25 | 5.7 | [2] |
Key SAR Observations for Carbonic Anhydrase Inhibition:
-
Primary Sulfonamide is Crucial: Unsubstituted sulfonamides (R² = H) generally exhibit the highest potency, as the -SO₂NH₂ group is essential for coordinating with the zinc ion in the active site. N-alkylation (e.g., Compound 2) dramatically reduces activity.
-
Substituents at Position 2: The introduction of bulkier groups at the 2-position of the benzothiazole ring can modulate isoform selectivity. For instance, ureido-phenyl substitutions have been shown to enhance inhibition against the tumor-associated isoforms hCA IX and XII.[1]
-
Linker Length: The length of a linker between the benzothiazole core and a terminal group can influence binding affinity.[1]
Signaling Pathway: Carbonic Anhydrase Inhibition
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
Antimicrobial Activity
1,3-Benzothiazole-4-sulfonamide derivatives have also demonstrated promising activity against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as dihydropteroate synthase (DHPS), which is involved in folate biosynthesis.
Quantitative Comparison of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) in µg/mL for a selection of benzothiazole sulfonamide analogs against common bacterial strains. Lower MIC values indicate greater antibacterial potency.
| Compound ID | R¹ (at position 2) | R² (on phenyl ring) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |
| 6 | NH₂ | H | 50 | >100 | [3] |
| 7 | NH-CO-Ph | H | 28 | 17 | [3] |
| 8 | NH-CO-p-Tolyl | H | 18 | 20 | [3] |
| 9 | NH-imidazole | H | 2.9 | >100 | [4] |
| 10 | NH-furan | H | 3.9 | >100 | [4] |
| Ciprofloxacin (Standard) | - | - | 0.5 | 0.25 | [5] |
Key SAR Observations for Antimicrobial Activity:
-
Gram-Positive Selectivity: Many analogs show greater potency against Gram-positive bacteria like S. aureus compared to Gram-negative bacteria such as E. coli. This may be due to differences in cell wall structure and the presence of efflux pumps in Gram-negative bacteria.[4]
-
Substitutions at Position 2: The nature of the substituent at the 2-amino position is critical for antibacterial activity. The introduction of heterocyclic moieties like imidazole (Compound 9) and furan (Compound 10) can significantly enhance potency against S. aureus.[4]
-
Aryl Amide Derivatives: Acylation of the 2-amino group with aromatic rings (Compounds 7 and 8) can also confer antibacterial activity against both Gram-positive and Gram-negative strains.[3]
Proposed Antimicrobial Mechanism: Dihydropteroate Synthase Inhibition
Caption: Inhibition of bacterial folate synthesis by sulfonamides.
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide.
-
Reagents and Buffers:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII).
-
HEPES buffer (20 mM, pH 7.4).
-
Phenol red indicator (0.2 mM).
-
CO₂-saturated water.
-
Test compounds (dissolved in DMSO).
-
-
Procedure:
-
The enzyme solution (with or without the inhibitor) is rapidly mixed with CO₂-saturated water containing the phenol red indicator in a stopped-flow instrument.
-
The change in absorbance at 557 nm is monitored as the pH decreases due to the formation of carbonic acid.
-
The initial velocity of the reaction is determined from the linear portion of the absorbance change over time.
-
IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Inhibition constants (Kᵢ) are calculated by fitting the data to the appropriate inhibition model.
-
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
-
Materials:
-
Bacterial strains (S. aureus, E. coli, etc.).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
96-well microtiter plates.
-
Test compounds (dissolved in DMSO).
-
Standard antibiotic (e.g., Ciprofloxacin).
-
-
Procedure:
-
A serial two-fold dilution of the test compounds is prepared in CAMHB in the wells of a 96-well plate.
-
A standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) is added to each well.
-
Positive (bacteria only) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
General Synthesis Workflow for 1,3-Benzothiazole-4-sulfonamide Analogs
Caption: General synthetic route for 1,3-benzothiazole-4-sulfonamides.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Inhibition of carbonic anhydrase isoforms I, II, IX and XII with secondary sulfonamides incorporating benzothiazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Showdown: Unraveling the Reaction of 1,3-Benzothiazole-4-sulfonyl Chloride with Amines
A Comparative Guide for Researchers in Drug Discovery and Chemical Synthesis
In the landscape of medicinal chemistry and organic synthesis, the formation of sulfonamides through the reaction of sulfonyl chlorides with amines is a cornerstone transformation. This guide provides a comparative analysis of the kinetic aspects of the reaction between 1,3-benzothiazole-4-sulfonyl chloride and various amines. While specific kinetic data for this compound is not extensively available in publicly accessible literature, this document extrapolates from established principles of sulfonyl chloride chemistry and data on analogous aromatic and heteroaromatic systems to offer valuable insights for researchers.
The reaction between a sulfonyl chloride and a primary or secondary amine proceeds via a nucleophilic substitution mechanism, typically following a concerted or stepwise pathway. The reactivity is governed by several factors, including the nucleophilicity of the amine, the electrophilicity of the sulfonyl sulfur atom, the nature of the leaving group (chloride), and the solvent environment.
Comparative Reactivity Analysis
The rate of reaction between this compound and amines is anticipated to be influenced by the electronic and steric properties of both reactants.
Amine Nucleophilicity: A Driving Force
The nucleophilicity of the amine is a primary determinant of the reaction rate. Generally, more basic amines are more nucleophilic and will react faster. The trend in reactivity is expected to follow the order:
Aliphatic amines > Aromatic amines
-
Aliphatic amines (e.g., piperidine, butylamine) are stronger bases and more potent nucleophiles than aromatic amines, leading to significantly faster reaction rates.
-
Aromatic amines (e.g., aniline, substituted anilines) are weaker nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring. Electron-donating groups on the aromatic ring will increase nucleophilicity and accelerate the reaction, while electron-withdrawing groups will have the opposite effect.
Table 1: Expected Relative Reactivity of Amines with this compound
| Amine Class | Example | Expected Relative Rate | Rationale |
| Secondary Aliphatic | Piperidine | Very Fast | High nucleophilicity due to localized lone pair and alkyl group donation. |
| Primary Aliphatic | Butylamine | Fast | Strong nucleophile, less sterically hindered than some secondary amines. |
| Primary Aromatic | Aniline | Moderate | Reduced nucleophilicity due to lone pair delocalization into the benzene ring. |
| Substituted Aromatic (Electron-Donating) | p-Toluidine | Moderate to Fast | Increased nucleophilicity compared to aniline. |
| Substituted Aromatic (Electron-Withdrawing) | p-Nitroaniline | Slow | Significantly decreased nucleophilicity due to the electron-withdrawing nitro group. |
The Role of the Sulfonyl Chloride: An Electrophilic Partner
The electrophilicity of the sulfur atom in the sulfonyl chloride moiety is crucial. The presence of the electron-withdrawing benzothiazole ring is expected to enhance the electrophilicity of the sulfonyl sulfur in this compound, making it more susceptible to nucleophilic attack compared to simple alkyl sulfonyl chlorides.
When compared to other aromatic sulfonyl chlorides, the reactivity of this compound will depend on the overall electron-withdrawing or -donating nature of the benzothiazole system relative to other aromatic substituents. It is plausible that the heteroaromatic system will render the sulfonyl group more reactive than in benzenesulfonyl chloride itself.
Experimental Protocols: A Blueprint for Kinetic Investigation
For researchers aiming to quantify the kinetics of these reactions, a detailed experimental protocol is indispensable. The following outlines a general methodology for studying the reaction between this compound and an amine using UV-Vis spectrophotometry.
General Experimental Workflow
Caption: Workflow for a typical kinetic study of the reaction.
Detailed Methodology
-
Reagent Preparation:
-
Prepare stock solutions of this compound and the desired amine in a suitable solvent (e.g., acetonitrile, dioxane). The solvent should be inert to the reactants and transparent in the spectral region of interest.
-
Ensure all glassware is scrupulously clean and dry to prevent hydrolysis of the sulfonyl chloride.
-
-
Kinetic Measurements:
-
The reaction is typically monitored by following the disappearance of the sulfonyl chloride or the appearance of the sulfonamide product using a UV-Vis spectrophotometer.
-
Equilibrate the solutions of the amine and the sulfonyl chloride to the desired reaction temperature in a thermostatted water bath.
-
To initiate the reaction, rapidly mix known volumes of the pre-heated solutions in a quartz cuvette placed in the thermostatted cell holder of the spectrophotometer.
-
Pseudo-first-order conditions are often employed by using a large excess of the amine (at least 10-fold) relative to the sulfonyl chloride. This simplifies the rate law, making the reaction appear first-order with respect to the sulfonyl chloride.
-
-
Data Acquisition and Analysis:
-
Record the change in absorbance at a predetermined wavelength (corresponding to a maximum difference in absorbance between reactants and products) as a function of time.
-
The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance-time data to a first-order exponential decay equation.
-
The second-order rate constant (k2) is then obtained by dividing kobs by the concentration of the amine in excess.
-
Signaling Pathway of the Reaction
The fundamental reaction pathway involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.
Safety Operating Guide
Navigating the Safe Disposal of 1,3-Benzothiazole-4-sulfonyl Chloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and protecting the environment. 1,3-Benzothiazole-4-sulfonyl chloride, a reactive sulfonyl chloride compound, necessitates careful handling and a clearly defined disposal protocol at the end of its use. This guide provides essential, step-by-step procedures for its safe disposal, compiled from established safety protocols for sulfonyl chlorides and related compounds.
Immediate Safety Considerations
Before commencing any disposal procedures, it is critical to recognize the hazards associated with this compound and related sulfonyl chlorides. These compounds are generally classified as corrosive and water-reactive. Contact with water or moisture can liberate toxic and corrosive gases.[1][2] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat, must be worn at all times. All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.[3][4]
Spill Management
In the event of a small spill, immediate and correct action is crucial to mitigate hazards.
Experimental Protocol: Spill Neutralization and Cleanup
-
Evacuate: Clear all non-essential personnel from the immediate spill area.[4]
-
Ventilate: Ensure the chemical fume hood is operational to manage any vapors.
-
Contain: Cover the spill with a dry, inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[3][5] Do not use combustible materials like sawdust.
-
Collect: Carefully scoop the absorbed material into a designated, compatible, and clearly labeled hazardous waste container.[1][4]
-
Decontaminate: Thoroughly clean the spill area with a suitable solvent (e.g., as recommended by your institution's safety office) and then with soap and water.
-
Report: Inform your laboratory supervisor and institutional Environmental Health and Safety (EHS) office about the spill.[4]
Step-by-Step Disposal Protocol
The disposal of this compound is segregated into two primary procedures: the neutralization of small, residual quantities (e.g., from cleaning glassware) and the packaging of bulk quantities for professional disposal.
For trace amounts of this compound remaining in laboratory glassware, a careful in-lab neutralization process can be performed by trained personnel.
Experimental Protocol: Neutralization of Residual this compound
-
Preparation: In a chemical fume hood, place a large beaker containing a sufficient volume of a basic solution, such as 5% sodium bicarbonate or a dilute sodium hydroxide solution, on a stir plate within an ice bath to manage the exothermic reaction.[3][4] A general guideline is to use at least a 5-10 molar excess of the base relative to the estimated amount of residual sulfonyl chloride.[4] Begin vigorous stirring.
-
Slow Addition: Carefully and slowly, in a dropwise manner, rinse the contaminated glassware with a small amount of a compatible solvent and add the rinsate to the cold, stirred basic solution.[3][4] CAUTION: The reaction is exothermic and will likely produce gas. The rate of addition must be controlled to prevent excessive foaming, a rapid temperature increase, or overflow.
-
Reaction Completion: Once the addition is complete, continue to stir the mixture in the ice bath for a minimum of 30-60 minutes to ensure the reaction is complete.[4]
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Test the pH of the aqueous layer to confirm it is neutral or slightly basic (pH 7-9).[4] If the solution is still acidic, cautiously add more basic solution until the desired pH is achieved.
-
Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for disposal through your institution's EHS office.[4]
Bulk quantities of this compound must not be neutralized in the lab. They must be disposed of as hazardous waste through a licensed disposal facility.
Operational Plan: Packaging Bulk Waste
-
Waste Segregation: This compound should be treated as a halogenated organic substance. It must be collected in a designated "Halogenated Organic Waste" container.[4] Avoid mixing it with non-halogenated waste to prevent significantly increased disposal costs.[4]
-
Container and Labeling: Ensure the original container is tightly sealed, or transfer the material to a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name ("this compound"), associated hazards (e.g., Corrosive, Water-Reactive), and the date of accumulation.[4]
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as water, strong bases, and oxidizing agents.
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[6] Provide them with the Safety Data Sheet (SDS) for the compound if available, or at a minimum, the full chemical name and hazard information.
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Neutralizing Agent | 5% Sodium Bicarbonate or dilute Sodium Hydroxide | [3][4] |
| Molar Excess of Base | At least 5-10 molar equivalents | [4] |
| Reaction Time | Minimum 30-60 minutes post-addition | [4] |
| Final pH for Aqueous Waste | 7 - 9 | [4] |
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1,3-Benzothiazole-4-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 1,3-Benzothiazole-4-sulfonyl chloride (CAS No. 149575-65-5). Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment. This compound is a reactive chemical that requires careful management due to its hazardous properties.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound, based on general guidelines for sulfonyl chloride compounds.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use.[1] |
| Eyes | Safety glasses with side shields or goggles | Essential for protecting against splashes and airborne particles. |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.[2] |
| Body | Laboratory coat/Impervious clothing | A standard lab coat or other protective clothing is required to protect against skin contact.[3] |
| Respiratory | NIOSH-approved respirator | Recommended when handling the powder outside of a certified chemical fume hood, if dust generation is likely, or where vapor exposure is possible.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
-
Have a chemical spill kit, including a neutralizing agent like sodium bicarbonate or soda ash, available.[5]
-
Before beginning work, ensure all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Wear all required PPE as detailed in the table above.
-
Avoid dust formation and inhalation of vapors, mist, or gas.[3]
-
Handle and open containers with care.
-
Avoid contact with skin and eyes.
-
This compound is moisture-sensitive and may react with water to liberate toxic gas.[6] Therefore, it should be handled in a dry environment.
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as water, bases, alcohols, and amines.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Collection:
-
All materials that have come into contact with this compound, including gloves, disposable labware, and absorbent materials from spills, should be considered hazardous waste.
-
Collect these materials in a designated, labeled, and sealed container.
2. Decontamination of Small Spills:
-
For minor spills, evacuate the area and ensure proper ventilation.
-
Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[2] Do not use combustible materials like sawdust.
-
Carefully collect the absorbed material into a hazardous waste container.
-
The spill area can then be neutralized with a basic solution like sodium carbonate or lime.[2]
3. Disposal of Uncontaminated Waste:
-
For small amounts of uncontaminated this compound, a careful neutralization process can be performed by trained personnel in a chemical fume hood.
-
Slowly add the sulfonyl chloride to a large, stirred container of a basic solution (e.g., 5% sodium bicarbonate) in an ice bath to manage the exothermic reaction.[7] Never add the base to the sulfonyl chloride.
-
Once the reaction is complete and the solution is neutralized, it may be disposed of in accordance with local regulations.[7]
4. Disposal of Contaminated Waste:
-
Contaminated materials and larger quantities of the chemical must be disposed of as hazardous waste through an approved waste disposal facility.[6] Do not mix with other waste.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the proper handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
